Product packaging for (+)-Borneol(Cat. No.:CAS No. 464-43-7)

(+)-Borneol

Cat. No.: B190692
CAS No.: 464-43-7
M. Wt: 154.25 g/mol
InChI Key: DTGKSKDOIYIVQL-WEDXCCLWSA-N
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Description

Historical Context and Traditional Medicinal Perspectives

For centuries, borneol has been a staple in traditional medicine systems, particularly in Asia. In Traditional Chinese Medicine (TCM), it is referred to as "Bing Pian" and has been utilized for over 1,500 years. frontiersin.orgfrontiersin.org Historically, it was used to "open the orifices," "invigorate the blood," and "relieve pain," often in the context of managing chest pain and reviving consciousness. caringsunshine.com Early records of its use can be found in the Bencao Gangmu and it was officially included in Chinese materia medica works during the Tang Dynasty. wikipedia.orgresearchgate.net

Traditionally, borneol was sourced from plants like Dryobalanops aromatica (producing natural d-Borneol) and was also imported from Southeast Asia. researchgate.net In TCM theory, borneol is considered an "ushering drug," believed to guide other medicinal components to their target organs, especially in the upper body, including the brain. frontiersin.orgmdpi.com This belief is supported by modern research suggesting borneol can enhance the permeability of various biological barriers. frontiersin.org Beyond China, borneol has also been a part of Ayurvedic medicine in India, known as "Pachha Karpooram," where it has been used for its analgesic and antispasmodic properties to treat digestive and nervous system disorders. scholarsresearchlibrary.com

Stereoisomeric Forms and Enantiomeric Purity in Research

Borneol is a chiral molecule, meaning it exists in non-superimposable mirror-image forms called enantiomers. numberanalytics.com The two primary enantiomers are (+)-borneol (also known as d-borneol) and (-)-borneol (B1667373) (l-borneol). wikipedia.org These enantiomers, along with their diastereomer isoborneol (B83184) (which also has (+) and (-) enantiomers), are the main stereoisomers of borneol. wikipedia.orglibretexts.org Natural borneol can be optically pure, with this compound extracted from plants like those in the Dipterocarpaceae family and (-)-borneol from Blumea balsamifera. nih.gov In contrast, synthetic borneol is often a racemic mixture, containing multiple stereoisomers. frontiersin.orgnih.gov

The distinction between these stereoisomers is critical in a research context due to the concept of enantiomeric purity. Enantiomeric purity refers to the measure of a single enantiomer in a mixture and is a vital factor in the safety and efficacy of pharmaceuticals. wisdomlib.org Different enantiomers of a chiral drug can exhibit distinct pharmacological activities, pharmacokinetic profiles, and toxicities. numberanalytics.comwisdomlib.org The human body is chirally selective and may interact with each enantiomer differently. veranova.com For instance, research has indicated that natural borneol (d-Borneol) may have a stronger neuroprotective effect compared to synthetic borneol. mdpi.com Therefore, ensuring the enantiomeric purity of this compound in research is essential for accurately assessing its biological effects and therapeutic potential. numberanalytics.comresearchgate.net

Table 1: Stereoisomers of Borneol

Stereoisomer Common Name Natural Source Example
This compound d-Borneol Dryobalanops aromatica
(-)-Borneol l-Borneol Blumea balsamifera
(+)-Isoborneol -

Current Research Trends and Emerging Areas of Investigation

Current scientific investigation into this compound is exploring a variety of its pharmacological properties. A significant area of research is its role as a penetration enhancer. frontiersin.org Studies suggest that borneol can increase the permeability of the blood-brain barrier, skin, and mucous membranes, potentially enhancing the delivery and bioavailability of other drugs. frontiersin.orgscholarsresearchlibrary.com

The neuroprotective effects of borneol are another major focus. frontiersin.org Research indicates that it may protect against neuronal injury in conditions like ischemic stroke by improving cerebral blood flow, inhibiting neuronal excitotoxicity, and promoting neurogenesis and angiogenesis. frontiersin.orgfrontiersin.org Some studies have explored its potential in combination with other drugs, such as in the approved stroke medication edaravone/dexborneol in China. wikipedia.org

Furthermore, anti-inflammatory and analgesic properties of borneol are being investigated. researchgate.netnumberanalytics.com Research has shown that borneol can reduce the production of pro-inflammatory cytokines. mdpi.comamegroups.cn There is also emerging interest in its potential antimicrobial and antitumor activities. frontiersin.orgmdpi.comscholarsresearchlibrary.com The development of borneol-modified nanocarriers for targeted drug delivery in cancer treatment is a promising new frontier. frontiersin.org

The market for natural borneol is also seeing growth, driven by consumer interest in natural health products and fragrances. researchandmarkets.comopenpr.com This trend is likely to spur further research into sustainable sourcing and new applications for this compound.

Table 2: Investigated Properties of Borneol in Research

Research Area Investigated Effect
Drug Delivery Penetration enhancer for various biological barriers
Neuroprotection Protection against ischemic stroke injury
Anti-inflammatory Reduction of inflammatory markers
Analgesic Pain relief
Antimicrobial Activity against bacteria and fungi

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O B190692 (+)-Borneol CAS No. 464-43-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol
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InChI

InChI=1S/C10H18O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8,11H,4-6H2,1-3H3/t7-,8+,10+/m1/s1
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InChI Key

DTGKSKDOIYIVQL-WEDXCCLWSA-N
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Canonical SMILES

CC1(C2CCC1(C(C2)O)C)C
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Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)C[C@@H]2O
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Molecular Formula

C10H18O
Record name BORNEOL
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DSSTOX Substance ID

DTXSID3052143, DTXSID2058700
Record name endo-Borneol
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Molecular Weight

154.25 g/mol
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Physical Description

Borneol appears as a white colored lump-solid with a sharp camphor-like odor. Burns readily. Slightly denser than water and insoluble in water. Used to make perfumes., White translucent solid; [Hawley], White to off-white crystals; piney camphoraceous aroma
Record name BORNEOL
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Boiling Point

212 °C
Record name BORNEOL
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Flash Point

150 °F (60 °C) /closed cup/
Record name BORNEOL
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Solubility

In water, 738 mg/L at 25 °C, Slightly soluble in propylene glycol, Soluble in alcohol and ether, Slightly soluble in proylene glycol; Very slightly soluble in water; Insoluble in vegatable oils, Soluble (in ethanol)
Record name BORNEOL
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Density

Leaves from ligroin; MP 206 °C; BP 213 °C; density: 1.011 g/cu cm at 20 °C. Insoluble in water; very soluble in ethanol, ether, benzene /Borneol, (+/-)-/
Record name BORNEOL
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Vapor Pressure

0.03 [mmHg], 5.02X10-2 mm Hg at 25 °C
Record name Borneol
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Color/Form

White to off-white crystals, White translucent lumps

CAS No.

507-70-0, 464-43-7
Record name BORNEOL
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Melting Point

202 °C, Hexanogal plates from petroleum ether; melting point: 204 °C; boiling point: 210 °C at 779 mm Hg /L-Borneol/
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Biosynthesis and Metabolic Pathways of + Borneol

Genomic and Transcriptomic Insights into (+)-Borneol Biosynthesis

The production of this compound is dependent on the expression of genes encoding the necessary biosynthetic enzymes. Genomic and transcriptomic analyses have been instrumental in identifying these genes and understanding their regulation.

Methylerythritol Phosphate (B84403) (MEP) Pathway Precursors

In plants, the biosynthesis of monoterpenes, including this compound, primarily occurs in plastids and utilizes precursors from the methylerythritol phosphate (MEP) pathway. nih.govrsc.orgmdpi.com This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate to form 1-deoxy-D-xylulose-5-phosphate (DXP), a reaction catalyzed by DXP synthase (DXS). nih.gov Subsequent enzymatic steps lead to the formation of the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govresearchgate.netnih.gov These two molecules are the universal precursors for all terpenoids. nih.gov The MEP pathway is responsible for producing precursors for monoterpenes, diterpenes, and tetraterpenes. rsc.org Studies in various plants, including those that produce borneol, have shown that the MEP pathway is the main source of IPP and DMAPP for monoterpene synthesis. nih.govscispace.com

Mevalonate (B85504) (MVA) Pathway Precursors

While the MEP pathway is predominant for monoterpene precursor synthesis in plastids, the mevalonate (MVA) pathway, located in the cytoplasm, also produces IPP and DMAPP. nih.govrsc.orgnih.gov The MVA pathway starts with the condensation of three acetyl-CoA molecules. tum.de This pathway is generally associated with the synthesis of sesquiterpenes, triterpenes, and sterols. rsc.orgfrontiersin.org However, there is evidence of "crosstalk" between the MEP and MVA pathways, suggesting that under certain conditions, precursors from the MVA pathway might contribute to monoterpene biosynthesis. nih.gov In some engineered microbial systems for this compound production, the MVA pathway is overexpressed to increase the supply of precursors. frontiersin.orgnih.govresearchgate.net

Key Enzymes in this compound Synthesis

The synthesis of this compound from its acyclic precursor, geranyl diphosphate (GPP), is a critical step catalyzed by specific enzymes.

The key enzyme responsible for the cyclization of GPP to form (+)-bornyl diphosphate (BPP) is (+)-bornyl diphosphate synthase (BPPS). frontiersin.orgresearchgate.net This enzyme catalyzes the first committed step in the biosynthesis of this compound. researchgate.netfrontiersin.org BPPS enzymes have been identified and characterized from several plant species, including Salvia officinalis, Lavandula angustifolia, Lippia dulcis, and Cinnamomum burmanni. scispace.comfrontiersin.org

The activity of BPPS involves a complex carbocation-mediated cyclization of GPP. researchgate.net Unlike many other terpene synthases that terminate the reaction by deprotonation to form an alkene or by adding water to form an alcohol, the reaction catalyzed by BPPS is quenched by the re-addition of the diphosphate group, resulting in the formation of (+)-BPP. researchgate.netnih.gov This intermediate is then hydrolyzed by a phosphatase to yield this compound. researchgate.netfrontiersin.org

The specificity of BPPS can vary between different plant species. For instance, the BPPS from Cinnamomum burmanni (CbTPS1) exhibits high specificity, with this compound being the main product, accounting for 88.70% of the total products in an in vitro assay. frontiersin.orgnih.gov In contrast, the BPPS from Salvia officinalis produces about 75% BPP and 25% other monoterpenes, while the enzyme from Lavandula angustifolia generates only 30% BPP and 70% other monoterpenes. scispace.com The BPPS from Lippia dulcis is unique in that it produces BPP as its sole product. scispace.com

Bornyl diphosphate synthases belong to the large family of terpenoid synthase (TPS) enzymes. scispace.comfrontiersin.org The TPS gene family is divided into several subfamilies (TPS-a through TPS-h) based on sequence similarity and functional characteristics. mdpi.comfrontiersin.org Monoterpene synthases, including BPPS, are typically found in the TPS-b and TPS-g subfamilies. mdpi.comfrontiersin.org For example, CbTPS1 from Cinnamomum burmanni is classified into the TPS-b subfamily. frontiersin.org The diversity within the TPS family allows for the production of a vast array of different terpenoid structures from the same basic precursors. mdpi.com

Bornyl Diphosphate Synthase (BPPS) Activity and Specificity

Gene Expression Regulation in this compound Accumulation

The accumulation of this compound in plants is directly linked to the expression levels of the genes encoding the biosynthetic enzymes, particularly BPPS. nih.govchinbullbotany.com Transcriptomic analyses of different chemotypes of Cinnamomum burmanni have shown that the expression of a specific BPPS gene (CbTPS1) is significantly higher in the leaves of high-borneol chemotypes compared to low-borneol or borneol-free chemotypes. nih.govresearchgate.net

Optimization of Dephosphorylation Processes

A significant bottleneck in the microbial production of this compound is the dephosphorylation of bornyl diphosphate (BPP). nih.govresearchgate.net This step is unusually complex and can be limited by side reactions and competition from other cellular dephosphorylation processes, particularly lipid metabolism. nih.govresearchgate.net

To address this, researchers have focused on identifying and engineering phosphatases to specifically and efficiently convert BPP to this compound. nih.gov Systematic screening identified two endogenous S. cerevisiae phosphatases, Lpp1 (Lipid Phosphate Phosphatase) and Dpp1 (Diacylglycerol Pyrophosphate Phosphatase), that are involved in this compound production. nih.govresearchgate.net Overexpression of these native enzymes was shown to increase production. researchgate.net

Furthermore, seven heterologous phosphatases from plant sources were identified and validated, leading to a production increase of up to 152%. nih.govresearchgate.net This strategy of rewiring the dephosphorylation metabolism, combined with optimizing the MVA pathway, dramatically increased the this compound titer to 753 mg/L in fed-batch fermentation, the highest reported yield to date. nih.govresearchgate.netresearchgate.net This work demonstrated that the Golgi apparatus is the primary site for this compound generation, where the membrane protein Lpp1 facilitates the conversion. nih.gov In E. coli, overexpressing the endogenous Nudix hydrolase NudJ was also shown to facilitate the dephosphorylation of precursors and boost borneol production. acs.orgnih.gov

Table 2: Phosphatases Engineered for Enhanced this compound Production
PhosphataseSource OrganismHost OrganismEffect on ProductionReference
Lpp1Saccharomyces cerevisiae (endogenous)Saccharomyces cerevisiaeIncreased this compound production nih.govresearchgate.net
Dpp1Saccharomyces cerevisiae (endogenous)Saccharomyces cerevisiaeIncreased this compound production nih.govresearchgate.net
NudJEscherichia coli (endogenous)Escherichia coliBoosted borneol production acs.orgnih.gov
VariousPlant (heterologous)Saccharomyces cerevisiaeIncreased this compound production by up to 152% nih.govresearchgate.net

Influence of Environmental Factors on + Borneol Production

Neuropharmacological Effects

This compound, a bicyclic organic compound, demonstrates significant neuroprotective properties by mitigating the inflammatory processes that occur following an ischemic brain injury. frontiersin.orgresearchgate.netnih.gov The damage from such an injury is not limited to the initial ischemic event; a subsequent inflammatory cascade contributes significantly to secondary brain damage. mdpi.com this compound intervenes in this cascade through multiple mechanisms, including the reduction of pro-inflammatory cytokine production, modulation of enzymatic pathways, inhibition of key signaling pathways, and suppression of microglial activation. frontiersin.orgnih.govnih.gov

Neuroprotection Mechanisms

Attenuation of Inflammation in Ischemic Brain Injury
Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)

A critical aspect of the inflammatory response in the brain after ischemia is the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). mdpi.comnih.gov These molecules are released by activated resident immune cells, such as microglia, and amplify the inflammatory response, which can lead to further neuronal death. mdpi.comnih.gov

Scientific investigations have confirmed that this compound can suppress the expression and release of these key cytokines. nih.govamegroups.orgnih.gov In experimental models of cerebral ischemia, treatment with borneol has been shown to significantly lower the levels of TNF-α, IL-1β, and IL-6 in brain tissue. nih.govamegroups.org This anti-inflammatory action helps to protect neurons from secondary damage. frontiersin.orgnih.gov For instance, studies in rats with permanent cerebral ischemia showed that this compound treatment decreased the expression of TNF-α in the ischemic cortical regions. nih.gov Similarly, various forms of borneol have been noted to reduce levels of these cytokines in cerebral ischemia/reperfusion models. nih.gov

Modulation of COX-2 and 5-LOX Pathways

The Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) enzymes are pivotal in the synthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators. nih.govexonpublications.com In the context of neurodegenerative diseases and ischemic brain injury, the pathways involving these enzymes are often upregulated, contributing to neuroinflammation. nih.govexonpublications.com

This compound exerts its anti-inflammatory effects by down-regulating the expression of both COX-2 and 5-LOX. frontiersin.orgnih.gov By inhibiting these enzymes, borneol effectively reduces the production of their inflammatory products. frontiersin.org Meta-analysis of several studies has confirmed that borneol plays an anti-inflammatory role by significantly decreasing the expression of 5-LOX and COX-2 in the serum or brain tissue of animals with cerebral ischemia. frontiersin.orgnih.gov Research on animal models of epilepsy has also demonstrated that this compound can decrease the levels of COX-2. researchgate.netnih.gov

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. nih.govamegroups.org Its activation leads to the transcription of a wide array of pro-inflammatory genes, including those for various cytokines and chemokines. amegroups.orgnih.gov In the brain, NF-κB activation can be triggered by events like ischemic injury, leading to a cascade of inflammation. amegroups.orgresearchgate.net

This compound has been shown to inhibit the activation of the NF-κB signaling pathway. amegroups.orgresearchgate.netnih.govfrontiersin.org It can prevent the degradation of IκBα (inhibitor of kappa B alpha), a protein that keeps NF-κB inactive in the cytoplasm. frontiersin.orgnih.gov By blocking the degradation of IκBα, borneol prevents NF-κB from moving into the nucleus and initiating the transcription of inflammatory genes. frontiersin.orgnih.gov This mechanism has been observed in various experimental models, including those for sepsis, ischemic stroke, and epilepsy, highlighting a key pathway through which this compound exerts its broad anti-inflammatory and neuroprotective effects. nih.govfrontiersin.org

Microglial Activation Inhibition

Microglia are the primary immune cells of the central nervous system and are among the first responders to brain injury. mdpi.comresearchgate.net Following an ischemic event, microglia become activated and can adopt a pro-inflammatory M1 phenotype. mdpi.comnih.govfrontiersin.org This activation leads to the release of neurotoxic substances and pro-inflammatory cytokines, which can exacerbate neuronal damage. mdpi.comnih.govnih.gov

This compound has been found to directly inhibit the activation of microglia. nih.govfrontiersin.org In laboratory settings, it has been shown to suppress microglia activation induced by lipopolysaccharide (LPS), a potent inflammatory agent. nih.govnih.gov Treatment with this compound can reduce the toxicity of activated microglia to neurons by decreasing the secretion of pro-inflammatory cytokines like TNF-α and IL-1β, while increasing the levels of anti-inflammatory cytokines such as Interleukin-10. nih.gov Furthermore, studies indicate that this compound can inhibit the M1 phenotype polarization of microglia, suggesting it can steer the microglial response towards a less inflammatory state. nih.govfrontiersin.org This inhibitory effect on microglial activation is a crucial component of its neuroprotective action. nih.govfrontiersin.org

Antioxidant Mechanisms

This compound demonstrates significant antioxidant properties through various mechanisms, including the reduction of reactive oxygen species (ROS), enhancement of endogenous antioxidant enzyme activities, and activation of key signaling pathways. These actions collectively contribute to cellular protection against oxidative stress, which is implicated in a range of pathological conditions. patsnap.comjefferson.edu

Reduction of Reactive Oxygen Species (ROS) Generation

This compound has been shown to directly counteract the generation of ROS. In experimental models, it has demonstrated the ability to inhibit ROS production induced by various stimuli. For instance, studies have shown that this compound can decrease neuronal ROS production resulting from oxygen-glucose deprivation and inhibit ROS generation induced by the β-amyloid peptide in SH-SY5Y neuroblastoma cells. nih.govfrontiersin.org Furthermore, it significantly inhibits the burst of ROS in neutrophils stimulated by phorbol-12-myristate-13-acetate (PMA). nih.govfrontiersin.org Research also indicates that this compound can reduce mitochondrial ROS generation in endothelial cells. nih.govfrontiersin.org This reduction in ROS levels is a critical aspect of its neuroprotective and anti-inflammatory effects. nih.govfrontiersin.orgresearchgate.net

Table 1: Effect of this compound on Reactive Oxygen Species (ROS) Generation

Cell/Model TypeInducing AgentEffect of this compoundReference
Primary Cultured Cortical NeuronsOxygen-Glucose DeprivationDecreased ROS generation nih.govfrontiersin.org
SH-SY5Y Neuroblastoma Cellsβ-amyloid (Aβ)Inhibited Aβ-induced ROS generation nih.govfrontiersin.orgtandfonline.com
Human NeutrophilsPhorbol-12-myristate-13-acetate (PMA)Inhibited PMA-stimulated ROS burst nih.govfrontiersin.org
Endothelial CellsNot specifiedReduced mitochondrial ROS generation nih.govfrontiersin.org
Enhancement of Antioxidant Enzymes (SOD, GSH-Px, CAT)

A key component of this compound's antioxidant activity is its ability to bolster the body's endogenous antioxidant defense system. nih.govfrontiersin.org This system includes enzymes such as superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GSH-Px), and catalase (CAT). nih.govfrontiersin.org Borneol has been found to increase the activity of these crucial enzymes, thereby enhancing the body's capacity to neutralize harmful free radicals. nih.govfrontiersin.orgnih.gov For example, oral administration of borneol has been shown to increase the activities of SOD and CAT. researchgate.net While some studies show no significant change in SOD and GPx activities, they do report higher intracellular glutathione (iGSH) content, a non-enzymatic antioxidant. nih.gov By improving the activity of these antioxidant enzymes, borneol helps to maintain cellular redox balance and protect against oxidative damage. nih.govresearchgate.net

Table 2: Impact of this compound on Antioxidant Enzyme Activity

EnzymeEffectExperimental ContextReference
Superoxide Dismutase (SOD)Increased activityIn vivo models of oxidative stress nih.govfrontiersin.orgnih.gov
Glutathione Peroxidase (GSH-Px)Increased activityIn vivo models of oxidative stress nih.govfrontiersin.orgnih.gov
Catalase (CAT)Increased activityIn vivo models of oxidative stress nih.gov
Intracellular Glutathione (iGSH)Increased contentPrimary rat hepatocytes nih.gov
Activation of Nrf2-ARE Signaling Pathway

This compound exerts its antioxidant effects in part by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. nih.govfrontiersin.org Nrf2 is a transcription factor that, under conditions of oxidative stress, moves into the nucleus and binds to the ARE. nih.govresearchgate.net This binding event triggers the expression of a suite of downstream antioxidant and cytoprotective genes, including those for SOD, CAT, and GSH-Px. nih.govresearchgate.netresearchgate.net Studies have demonstrated that borneol promotes the translocation of Nrf2 to the nucleus, thereby activating this protective pathway. nih.govresearchgate.net This activation strengthens the cell's ability to combat ROS damage, reduce lipid peroxidation, and maintain redox homeostasis. nih.govresearchgate.net Both D-borneol and L-borneol have been shown to increase the expression and nuclear translocation of Nrf2, highlighting this pathway as a key mechanism for their antioxidative effects. nih.gov

Regulation of Neurotransmitters and Receptors

This compound modulates the nervous system by interacting with key neurotransmitter systems, particularly the GABAergic and glutamatergic systems. patsnap.comtandfonline.com These interactions are central to its neuroprotective effects. nih.govfrontiersin.org

GABAergic System Modulation

This compound is recognized as a positive allosteric modulator of γ-aminobutyric acid type A (GABAᴀ) receptors. patsnap.commdpi.com It enhances the action of GABA, the primary inhibitory neurotransmitter in the central nervous system. patsnap.comnih.gov This potentiation of GABAergic transmission leads to a reduction in nervous system excitability, which can be beneficial in conditions like anxiety. patsnap.com Both this compound and its enantiomer, (-)-borneol (B1667373), have been shown to directly potentiate GABA activity at recombinant human GABAᴀ receptors. mdpi.comnih.gov This modulation is not mediated by the classical benzodiazepine (B76468) binding site. nih.gov Specifically, this compound has been identified as a selective positive allosteric modulator of α2- and α3-containing GABAᴀ receptors. researchgate.net By enhancing GABAᴀ receptor-mediated transmission, this compound can produce calming and antinociceptive effects. mdpi.com

Glutamate (B1630785) Level Reduction

In addition to its effects on the GABAergic system, borneol plays a neuroprotective role by reducing levels of glutamate, the main excitatory neurotransmitter. nih.govfrontiersin.orgamegroups.org Excessive glutamate release can lead to excitotoxicity and neuronal death, particularly in pathological states like cerebral ischemia. nih.govfrontiersin.org Borneol has been shown to inhibit the increase of extracellular glutamate levels in ischemic conditions. researchgate.net Meta-analysis of several studies has confirmed that borneol can significantly reduce glutamate levels. nih.govfrontiersin.org This reduction in glutamate, coupled with the enhancement of GABAergic inhibition, helps to block neuronal necrosis and apoptosis. nih.govfrontiersin.org

Modulation of Nitric Oxide Synthase (NOS) Expression

Impact on Neuronal Plasticity and Functional Recovery

Anticancer Research

In addition to its neuroprotective effects, this compound has been investigated for its potential as an anticancer agent. jpp.krakow.plresearchgate.net

A primary mechanism through which this compound exerts its anticancer effects is by inducing apoptosis and causing cell cycle arrest in cancer cells. saudijournals.com In studies on human glioma cells, borneol has been shown to promote apoptosis. jcancer.org This is achieved by regulating the expression of key apoptotic proteins, such as downregulating the anti-apoptotic Bcl-2 and upregulating the pro-apoptotic Bax and caspase-3. jcancer.orgjpp.krakow.pl

Furthermore, in prostate cancer cells, borneol has been found to induce cell cytotoxicity and trigger apoptosis. jpp.krakow.pl It also suppresses the expression of cyclin-D and cyclin-E, proteins that are crucial for cell cycle progression, thereby leading to cell cycle arrest. jpp.krakow.pl When combined with other chemotherapeutic drugs like cisplatin (B142131) or temozolomide (B1682018), borneol can synergistically enhance their anticancer efficacy by potentiating the induction of apoptosis. tandfonline.comnih.gov This sensitization effect is often linked to the generation of reactive oxygen species (ROS) and subsequent DNA damage within the cancer cells. tandfonline.comnih.gov

Cancer Cell LineEffect of this compoundMechanismReference
PC-3 (Prostate Cancer)Induced cytotoxicity and apoptosisOverproduction of ROS, suppression of cyclin-D/E jpp.krakow.pl
U251 and U87 (Glioma)Synergistically enhanced cisplatin efficacyInduction of caspase-9-mediated apoptosis tandfonline.com
HepG2 (Hepatocellular Carcinoma)Potentiated selenocystine-induced apoptosisRegulation of Bcl-2 family proteins plos.org
A375 (Melanoma)Synergized with curcumin (B1669340) to induce apoptosisUpregulation of p-JNK, downregulation of p-ERK/Akt semanticscholar.org
Human GliomaPromoted apoptosisDownregulation of Bcl-2, upregulation of Bax/caspase-3 jcancer.org

Modulation of Signaling Pathways (p-Akt, p-ERK1/2, p-JNK, PI3K/Akt, MAPK)

This compound has been shown to exert its effects by modulating several critical intracellular signaling pathways, which are often dysregulated in various diseases, including cancer. saudijournals.com Research indicates that borneol can influence cell growth, apoptosis, and drug resistance by altering the phosphorylation status of key proteins within the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways. saudijournals.comtandfonline.com

The MAPK family, which includes extracellular signal-regulated kinase (ERK)1/2, c-Jun N-terminal kinase (JNK), and p38, plays a crucial role in regulating cellular processes like proliferation, differentiation, and apoptosis. tandfonline.commdpi.com Studies have demonstrated that in certain cancer cell lines, the combination of borneol with chemotherapeutic agents like cisplatin leads to a significant activation of the phosphorylated forms of JNK, p38, and ERK. tandfonline.com This abnormal activation of MAPKs, along with the suppression of Akt phosphorylation, contributes to the induction of apoptosis in cancer cells. tandfonline.com The PI3K/Akt pathway is a key regulator of cell survival, and its inhibition by borneol further promotes cell death. saudijournals.comtandfonline.com The modulation of these pathways, specifically the balance between the activities of MAPKs and Akt, appears to be a central mechanism through which borneol enhances the efficacy of anticancer drugs. tandfonline.com

Signaling PathwayEffect of this compoundCellular Outcome
PI3K/Akt Suppression of Akt phosphorylationPromotion of apoptosis
MAPK (JNK, p38, ERK) Activation of phosphorylationInduction of apoptosis

Reactive Oxygen Species (ROS) Mediated Damage in Cancer Cells

A significant mechanism underlying the anticancer activity of this compound involves the generation of reactive oxygen species (ROS). tandfonline.comjpp.krakow.pldovepress.com ROS are highly reactive molecules that, at high concentrations, can induce oxidative stress and cause damage to cellular components such as DNA, proteins, and lipids, ultimately leading to cell death. dovepress.com

In several studies, borneol, particularly in combination with chemotherapeutic drugs, has been shown to trigger an overproduction of ROS in cancer cells. tandfonline.comdovepress.com For instance, co-treatment of human glioma cells with borneol and cisplatin resulted in a substantial increase in ROS levels, which was directly linked to enhanced apoptosis. tandfonline.com This ROS-mediated DNA damage activates cellular stress response pathways, further contributing to cell death. tandfonline.com The induction of ROS appears to be a critical upstream event, as the inhibition of ROS with antioxidants has been shown to reverse the effects of borneol on cell viability and the activation of signaling pathways like MAPKs and PI3K/Akt. tandfonline.com This indicates that the anticancer effects of borneol are, at least in part, dependent on its ability to induce oxidative stress in cancer cells. tandfonline.com In prostate cancer cells, borneol treatment led to increased ROS production and subsequent apoptotic morphological changes in a concentration-dependent manner. jpp.krakow.plnih.gov

Cancer Cell LineTreatmentKey Finding
Human Glioma (U251) This compound and CisplatinEnhanced ROS production leading to apoptosis
Human Prostate (PC-3) This compoundIncreased ROS production and apoptosis
Hepatocellular Carcinoma (HepG2) Natural Borneol and CurcuminInduced ROS generation upstream of G2/M arrest

Regulation of Hypoxia-Inducible Factor-1α (HIF-1α) and Autophagy

Recent research has uncovered a novel mechanism of this compound's action involving the regulation of Hypoxia-Inducible Factor-1α (HIF-1α) and the process of autophagy. nih.govresearchgate.net HIF-1α is a key transcription factor that allows tumor cells to adapt to low-oxygen (hypoxic) conditions, promoting their survival, metastasis, and resistance to therapy. nih.gov

Studies have shown that borneol can promote the autophagic degradation of HIF-1α in malignant glioma cells. nih.govresearchgate.net Autophagy is a cellular process of self-digestion, where cellular components are broken down and recycled. By inducing autophagy, borneol facilitates the breakdown of HIF-1α, thereby sensitizing cancer cells to treatments like chemotherapy and radiotherapy. nih.govresearchgate.net This effect is mediated through the inhibition of the mTORC1/eIF4E signaling axis, which is a key regulator of both autophagy and HIF-1α expression. nih.govresearchgate.net The downregulation of HIF-1α by borneol-induced autophagy has been shown to enhance the cytotoxic effects of chemotherapeutic agents like temozolomide in glioma cells. nih.govresearchgate.net These findings suggest that targeting HIF-1α through the induction of autophagy is a key strategy by which borneol exerts its anticancer effects. nih.govresearchgate.net

Antimicrobial and Anti-adhesive Properties

Antibacterial Mechanisms

This compound exhibits broad-spectrum antibacterial properties, acting against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net Its efficacy stems from its ability to disrupt fundamental bacterial structures and processes.

A primary mechanism of this compound's antibacterial action is the disruption of the bacterial cell membrane. nih.govresearchgate.netmdpi.com The lipophilic nature of this monoterpene allows it to integrate into and destabilize the phospholipid bilayer of the bacterial membrane. mdpi.com This disruption leads to increased membrane permeability, causing the leakage of essential intracellular components such as nucleic acids and proteins. mdpi.comugent.be The loss of membrane integrity impairs vital cellular functions, including respiration and nutrient transport, ultimately resulting in bacterial death. mdpi.com Studies have shown that the bactericidal effect of borneol is directly correlated with the extent of membrane damage observed. mdpi.com This membrane-targeting action is advantageous as it is less likely to induce bacterial resistance compared to antibiotics that target specific metabolic pathways. mdpi.com

In addition to its direct bactericidal effects, this compound also possesses significant anti-adhesive and anti-biofilm properties. researchgate.netresearchgate.net Bacterial adhesion to surfaces is the initial and critical step in the formation of biofilms, which are communities of bacteria encased in a protective matrix that are notoriously difficult to eradicate. researchgate.netfrontiersin.org

Borneol has been shown to reduce bacterial attachment to surfaces, thereby preventing the formation of biofilms. researchgate.netresearchgate.net This anti-adhesive effect is a crucial first line of defense against bacterial colonization and subsequent infection. acs.org Research has demonstrated that borneol can inhibit biofilm formation by various pathogens, including Candida albicans and foodborne bacteria. ugent.befrontiersin.org By interfering with the initial attachment of bacteria, borneol effectively hinders the development of mature, resistant biofilm structures. researchgate.net This property, combined with its membrane-disrupting capabilities, makes this compound a promising agent in combating biofilm-associated infections.

Synergistic Effects with Antibiotics

This compound has demonstrated the ability to enhance the efficacy of various antibiotics against both standard and multidrug-resistant (MDR) bacterial strains. researchgate.net When combined with conventional antibiotics, this compound has been shown to improve their activity. For instance, it enhances the effectiveness of ciprofloxacin, amikacin (B45834), and gentamicin (B1671437) against Staphylococcus aureus, as well as amikacin and gentamicin against Escherichia coli, and amikacin against Pseudomonas aeruginosa. researchgate.net This synergistic action is significant in the ongoing battle against antimicrobial resistance. researchgate.net

The mechanism behind this synergy is multifaceted. Borneol can disrupt the integrity of bacterial cell membranes, leading to increased permeability. nih.gov This disruption facilitates the entry of antibiotic agents into the bacterial cell, thereby potentiating their effects. nih.gov Furthermore, borneol has been noted to possess antiadhesive properties, which inhibit the formation of biofilms, complex bacterial communities that are notoriously resistant to antibiotic treatment. wjgnet.com Research has also indicated that borneol can interfere with efflux pumps, which are proteins that bacteria use to expel antibiotics, thus contributing to multidrug resistance. researchgate.net

A study on a 2(5H)-furanone derivative containing an l-borneol moiety, known as F131, highlighted its ability to potentiate the activity of conventional antimicrobials against mixed cultures of S. aureus and Candida albicans. mdpi.com This suggests that borneol and its derivatives could be valuable in treating polymicrobial infections. mdpi.com

Table 1: Synergistic Effects of this compound with Antibiotics

Bacterial StrainAntibioticObserved EffectReference
Staphylococcus aureusCiprofloxacin, Amikacin, GentamicinEnhanced antibiotic activity researchgate.net
Escherichia coliAmikacin, GentamicinEnhanced antibiotic activity researchgate.net
Pseudomonas aeruginosaAmikacinEnhanced antibiotic activity researchgate.net
S. aureus & C. albicansConventional antimicrobialsPotentiated antimicrobial activity mdpi.com

Antiviral Activities

Research has uncovered the potential of (-)-borneol and its derivatives as potent antiviral agents. Studies have identified a series of (-)-borneol esters that act as respiratory syncytial virus (RSV) fusion inhibitors. mdpi.comresearchgate.net These compounds have shown significant activity against the RSV A strain A2 in HEp-2 cells, with some derivatives exhibiting greater potency than the antiviral drug Ribavirin. mdpi.com The mechanism of action appears to involve the inhibition of RSV entry into host cells by interacting with the viral F protein, which is crucial for membrane fusion. mdpi.com

Furthermore, derivatives of (-)-borneol have demonstrated antiviral activity against a range of other viruses, including influenza virus, filoviruses like Ebola and Marburg viruses, and orthopoxviruses such as the vaccinia virus. mdpi.comrsc.orgresearchgate.net For instance, certain N-heterocyclic borneol derivatives have been identified as specific inhibitors of Marburg virus glycoprotein-mediated entry. rsc.org Similarly, other derivatives have shown efficacy against various orthopoxviruses, including the variola virus, the causative agent of smallpox. researchgate.net

Table 2: Antiviral Activity of Borneol Derivatives

VirusType of Borneol DerivativeMechanism of ActionReference
Respiratory Syncytial Virus (RSV)(-)-Borneol estersFusion inhibition mdpi.comresearchgate.net
Marburg VirusN-Heterocyclic borneol derivativesInhibition of glycoprotein-mediated entry rsc.org
Orthopoxviruses (e.g., Vaccinia, Variola)(+)-Camphor and (-)-borneol derivativesInhibition of viral replication researchgate.net
Influenza Virus, Ebola Virus(-)-Borneol based estersInhibition of viral entry researchgate.netmdpi.com

Antiparasitic Effects

The antiparasitic properties of borneol have been recognized, particularly against protozoan parasites. ingentaconnect.com Essential oils containing borneol as a constituent have shown efficacy against the fish parasite Ichthyophthirius multifiliis. scholasticahq.com The antiparasitic action of such essential oils is attributed to their chemical composition, including monoterpenes like borneol. scholasticahq.com These phytochemicals are thought to disrupt the microbial membranes of the parasites, affecting their permeability and leading to mortality. scholasticahq.com Additionally, wormwood, which contains borneol, has a history of use for its antiparasitic properties. true-blue.co

Anti-inflammatory and Analgesic Research Beyond CNS

Modulation of Inflammatory Mediators

This compound exhibits significant anti-inflammatory effects by modulating various inflammatory mediators. patsnap.com Research has shown that borneol can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). amegroups.cnmdpi.com This effect is mediated, at least in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response. patsnap.comamegroups.org

In models of acute lung injury, borneol has been shown to suppress inflammatory responses by inhibiting both the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways. mdpi.com Furthermore, in studies on colonic inflammation, borneol treatment suppressed the mRNA expression of proinflammatory cytokines. mdpi.com It has also been observed to reduce carrageenan-induced leukocyte migration to the peritoneal cavity, a key event in the inflammatory process. windows.net In the context of acne treatment with photodynamic therapy, borneol demonstrated anti-inflammatory effects by reducing macrophage and lymphocyte infiltration and lowering the expression of IL-6, TNF-α, and IL-8. nih.gov

TRPM8 Pathway Modulation

The analgesic effects of borneol are partly mediated through its interaction with the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a nonselective cation channel activated by cold temperatures and cooling compounds. nih.gov Borneol acts as a TRPM8 agonist, activating the channel in a dose-dependent manner. nih.govresearchgate.net This activation is believed to contribute to its pain-relieving properties. wjgnet.comtandfonline.com

Topical application of borneol has been shown to provide significant pain relief, an effect that is largely mediated by TRPM8. researchgate.net Studies have also indicated that borneol can increase tear production by activating TRPM8 channels on the ocular surface, suggesting its potential use in treating dry eye disease. nih.govmdpi.com Interestingly, borneol's interaction with TRPM8 is also implicated in its synergistic effects with certain chemotherapeutic drugs in cancer treatment. frontiersin.orgthno.org

Cardiovascular System Research

This compound has been investigated for its potential therapeutic effects on the cardiovascular system. researchgate.net Studies have demonstrated its cardioprotective properties, including the ability to reduce blood pressure and improve blood circulation. scholarsresearchlibrary.com It also exhibits antioxidant activity, which helps to protect the cardiovascular system from oxidative stress-induced damage. scholarsresearchlibrary.com

In animal models of hypertension, oral administration of borneol has been shown to reduce blood pressure, decrease sympathetic vasomotor hyperactivity, and improve baroreflex sensitivity. nih.gov The vasorelaxant effect of borneol has been observed in isolated arteries, where it induces endothelium-independent vasodilation. nih.gov This relaxation is thought to be mediated by the blockade of L-type Ca2+ channels. nih.gov

Furthermore, borneol has been shown to have a protective effect in myocardial ischemia-reperfusion injury. scielo.br It can increase the viability of cardiomyocytes, reduce lactate (B86563) dehydrogenase (LDH) leakage, and decrease the expression of pro-apoptotic proteins like Bax and Caspase-3. scielo.br The vasorelaxant properties of borneol may also be attributed to the blockade of calcium influx, mobilization of intracellular calcium, and activation of potassium channels. researchgate.net

Table 3: Cardiovascular Effects of this compound

Cardiovascular ParameterEffect of this compoundMechanism of ActionReference
Blood PressureReductionImproved autonomic function, baroreflex sensitivity, L-type Ca2+ channel blockade nih.gov
Oxidative StressReductionAntioxidant properties scholarsresearchlibrary.com
Myocardial Ischemia-Reperfusion InjuryProtectionInhibition of apoptosis, increased cardiomyocyte viability scielo.br
Vascular ToneVasorelaxationEndothelium-independent vasodilation, L-type Ca2+ channel blockade nih.gov

Vasorelaxant and Antihypertensive Effects

This compound has demonstrated notable vasorelaxant and antihypertensive properties in several preclinical studies. Research indicates that its mechanism of action involves multiple pathways, primarily centered around the regulation of vascular tone and autonomic nervous system function.

One study investigating the effects of borneol in rats with renovascular hypertension found that oral administration of borneol (125 mg/kg/day) led to a reduction in blood pressure. researchgate.netnih.gov This antihypertensive effect was associated with an improvement in baroreflex sensitivity and a decrease in sympathetic vasomotor hyperactivity. researchgate.netnih.gov In vitro experiments on isolated superior mesenteric arteries revealed that borneol induced endothelium-independent vasodilation. researchgate.netnih.gov This relaxation is attributed to the blockade of L-type Ca²⁺ channels, which was confirmed by borneol's ability to antagonize contractions induced by CaCl₂ and reverse contractions caused by the L-type Ca²⁺ channel agonist, (S)-(-)-Bay K 8644. researchgate.netnih.gov

Further supporting these findings, other studies have also highlighted the role of calcium channel modulation in borneol's vasorelaxant effects. researchgate.net The vasorelaxant properties of (-)-Borneol, a stereoisomer of this compound, have been attributed to the blockade of Ca²⁺ influx through voltage-gated Ca²⁺ channels, mobilization of Ca²⁺ from intracellular stores, and activation of K⁺ channels. researchgate.net It is suggested that these mechanisms may also be relevant to this compound. The vasorelaxant effects of borneol have been observed in various vascular beds, including the rat thoracic aorta. researchgate.net

A transcriptome-based functional gene module reference approach identified borneol as a compound with strong vasorelaxant effects. frontiersin.org Experimental testing confirmed that borneol elicited significant relaxation in phenylephrine-precontracted aortic rings. frontiersin.org The table below summarizes the key findings from a study on the vasorelaxant effect of various herbal components.

Table 1: Vasorelaxant Effect of Selected Herbal Components on Phenylephrine-Precontracted Aortic Rings

Compound Emax (% Phe)
Ferulic acid > 80%
Borneol > 80%
Daidzin > 80%
Magnolol > 50%
Artemisinin > 50%

Source: Adapted from a study on transcriptome-based functional gene module reference approach for detecting vasodilators. frontiersin.org

Antithrombotic and Thrombolytic Effects

Research has shown that borneol possesses antithrombotic properties, primarily linked to its anticoagulant activity rather than antiplatelet effects. nih.govworldscientific.comworldscientific.com In vivo studies have demonstrated borneol's efficacy in preventing thrombosis in both arterio-venous shunt and venous thrombosis models in a concentration-dependent manner. nih.govworldscientific.comworldscientific.com

A key study investigated the antithrombotic and antiplatelet activities of borneol. nih.govworldscientific.comworldscientific.com The results indicated that while borneol effectively inhibited thrombosis, it had no significant effect on platelet aggregation induced by ADP and AA. nih.govworldscientific.comworldscientific.com However, borneol was found to prolong coagulation parameters, specifically the prothrombin time (PT) and thrombin time (TT). nih.govworldscientific.comworldscientific.com This suggests that the antithrombotic action of borneol is mediated through its influence on the coagulation cascade. nih.govworldscientific.comworldscientific.com The study also noted that borneol did not exhibit any fibrinolytic activity. nih.govworldscientific.comworldscientific.com

Further research supports these findings, indicating that borneol's anticoagulant activity is a key contributor to its antithrombotic effects. nih.govfrontiersin.org It has been reported that borneol can inhibit FeCl₃-induced arterial thrombosis by inhibiting platelet 5-HT release and platelet aggregation, which is associated with a decrease in cytoplasmic Ca²⁺ levels in platelets. frontiersin.org Additionally, borneol has been shown to shorten the euglobulin lysis time in rats, suggesting some influence on the fibrinolytic system. nih.govfrontiersin.org

The table below presents the effects of borneol on venous thrombosis in a rat model.

Table 2: Effect of Borneol on Venous Thrombosis in Rats

Treatment Thrombus Weight (mg) Inhibition (%)
Control 21.9 ± 4.8 -
Borneol (35 mg/kg) 13.6 ± 5.3 44.7
Borneol (70 mg/kg) 12.1 ± 4.1 37.9

Source: Adapted from a study on the antithrombotic effect of borneol. worldscientific.com

Impact on Atherosclerosis and Lipid Metabolism

Studies have indicated that borneol may have a beneficial impact on atherosclerosis and lipid metabolism. A study investigating a novel compound, tanshinol borneol ester (DBZ), which is composed of danshensu (B613839) and borneol, demonstrated anti-atherosclerotic effects in rats. rsc.orgnih.gov Administration of DBZ to atherosclerotic rats resulted in a significant reduction in total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C) levels. rsc.orgnih.gov

Fecal metabolomics analysis in this study revealed that DBZ administration helped to restore metabolic pathways that were disturbed in the atherosclerotic state. rsc.orgnih.gov Specifically, it influenced fatty acid oxidation, linoleic acid metabolism, bile acid biosynthesis, and glycerophospholipid metabolism. rsc.orgnih.gov The levels of 41 differential metabolites showed a trend towards returning to healthy levels after DBZ treatment. rsc.orgnih.gov

Other research has also pointed to the hypolipidemic effects of borneol. scite.ai In a study on the essential oil of Salvia officinalis, which contains borneol, the oil demonstrated the ability to ameliorate the plasma lipid profile in mice fed a high-fat diet. scite.ai This effect was attributed in part to the presence of borneol and other monoterpenes. scite.ai Borneol has been shown to significantly reduce circulating total cholesterol, LDL, and VLDL in streptozotocin-induced diabetic rats. researchgate.net

Other Pharmacological Activities

Anti-diabetic Research

Borneol has been investigated for its potential anti-diabetic properties, with studies showing promising effects on hyperglycemia, hyperlipidemia, and oxidative stress associated with diabetes. researchgate.netnih.gov

In a study using streptozotocin-induced diabetic Wistar rats, oral administration of borneol for thirty days significantly attenuated several diabetes-related biochemical alterations. researchgate.netnih.gov The study reported a significant decrease in fasting blood glucose concentration, glycated hemoglobin, total cholesterol, triglycerides, low-density lipoprotein cholesterol, and very low-density lipoprotein cholesterol in borneol-treated diabetic rats. researchgate.netnih.gov Furthermore, borneol treatment led to an increase in plasma insulin (B600854) levels and high-density lipoprotein cholesterol. researchgate.netnih.gov Histological examination of the pancreas in borneol-treated rats showed preservation of the normal architecture compared to untreated diabetic rats. researchgate.netresearchgate.net

The anti-diabetic effects of borneol are also linked to its antioxidant properties. researchgate.netnih.govresearchgate.net The compound was found to increase the activities of antioxidant enzymes such as superoxide dismutase and catalase, and the level of reduced glutathione in diabetic rats. researchgate.netnih.gov These findings suggest that borneol could be a potential therapeutic agent for managing diabetes due to its multi-faceted effects on glucose and lipid metabolism, as well as its ability to mitigate oxidative stress. researchgate.netnih.govresearchgate.net

The table below summarizes the effect of borneol on key biochemical parameters in streptozotocin-induced diabetic rats.

Table 3: Effect of Borneol on Biochemical Parameters in Diabetic Rats

Parameter Diabetic Control Borneol Treated
Fasting Blood Glucose Significantly Increased Significantly Decreased
Glycated Hemoglobin Significantly Increased Significantly Decreased
Total Cholesterol Significantly Increased Significantly Decreased
Triglycerides Significantly Increased Significantly Decreased
LDL-Cholesterol Significantly Increased Significantly Decreased
VLDL-Cholesterol Significantly Increased Significantly Decreased
HDL-Cholesterol Significantly Decreased Significantly Increased

Source: Adapted from studies on the ameliorative effect of borneol in diabetic rats. researchgate.netnih.gov

Drug Delivery and Bioavailability Enhancement by + Borneol

Blood-Brain Barrier (BBB) Permeability Modulation

(+)-Borneol has been shown to increase the permeability of the BBB, a highly selective barrier that protects the brain from harmful substances in the blood. nih.govamegroups.org This effect is crucial for improving the delivery of drugs that would otherwise be unable to reach the brain in therapeutic concentrations. nih.gov The modulation of BBB permeability by this compound is a rapid and reversible process, ensuring that the barrier's integrity is not permanently compromised. nih.govfrontiersin.org

Mechanisms of BBB Permeation Enhancement

The ability of this compound to enhance BBB permeability stems from several key mechanisms acting at the cellular and molecular level. These include the inhibition of efflux transporters, the modulation of proteins that form the tight junctions between endothelial cells, the enhancement of cellular transport processes like pinocytosis, and the regulation of neurotransmitters that influence barrier function. nih.govfrontiersin.org

A primary mechanism by which this compound increases drug concentration in the brain is by inhibiting the function of efflux transporters, particularly P-glycoprotein (P-gp) and other members of the ATP-binding cassette (ABC) transporter family. nih.govresearchgate.net These transporters are located on the endothelial cells of the BBB and actively pump a wide range of substances out of the brain, limiting the effectiveness of many CNS drugs. acs.org

Research has demonstrated that this compound can down-regulate the expression of P-gp and other transporters such as multidrug resistance protein 1 (Mrp1), Mdr1a, and Mdr1b. nih.govkarger.comresearchgate.net In vitro studies using a BBB model composed of rat brain microvascular endothelial cells (BMECs) and astrocytes showed that borneol increased the intracellular accumulation of P-gp substrates like Rhodamine 123 and enhanced the transport of verapamil (B1683045) and digoxin (B3395198) across the model BBB. mdpi.comnih.gov This inhibitory effect on P-gp function is mediated, at least in part, through the nuclear factor-κB (NF-κB) signaling pathway. mdpi.comnih.gov

Table 1: Effect of this compound on P-glycoprotein (P-gp) Substrate Transport and Expression

Parameter Observation Significance References
Rhodamine 123 (Rho-123) Accumulation Increased uptake in BMECs in a dose- and time-dependent manner. Indicates inhibition of P-gp efflux activity. mdpi.com
Verapamil and Digoxin Transport Enhanced transport across the in vitro BBB model. Confirms P-gp inhibition and increased permeability to known substrates. mdpi.com
mdr1a mRNA and P-gp Expression Depressed/down-regulated in BMECs. Shows that borneol affects P-gp at the genetic and protein levels. mdpi.comnih.gov
Efflux Ratio of Rho-123 Decreased from 6.52 to less than 2 in VB-Caco-2 cell monolayers. Demonstrates a significant reversal of P-gp-mediated efflux. karger.com

The physical barrier of the BBB is primarily formed by tight junctions (TJs) between adjacent endothelial cells. mdpi.com These junctions are composed of a complex of proteins, including occludin, claudins (especially claudin-5), and zonula occludens (ZO) proteins like ZO-1. mdpi.comnih.gov this compound has been found to transiently loosen these tight junctions, thereby increasing paracellular drug transport. nih.govnih.gov

Studies have shown that this compound can down-regulate the expression of ZO-1 and F-actin in a rat glioma model, leading to increased BTB permeability. nih.gov In this study, the expression levels of occludin and claudin-5 were not significantly altered. nih.gov However, other research indicates that borneol can protect and even up-regulate the expression of tight junction proteins under pathological conditions, such as cerebral ischemia. mdpi.combvsalud.org For instance, in combination with muscone, this compound was found to upregulate the expression of claudin-5. mdpi.com Similarly, a combination of borneol, astragaloside (B48827) IV, and Panax notoginseng saponins (B1172615) inhibited the ischemia-induced decrease in ZO-1, ZO-2, and occludin. bvsalud.org This suggests a dual, context-dependent regulatory role for borneol on tight junction proteins. jefferson.edu

Table 2: Effect of this compound on Tight Junction Protein Expression

Protein Condition Effect of this compound References
ZO-1 C6 glioma model Down-regulation nih.gov
F-actin C6 glioma model Down-regulation nih.gov
Claudin-5 Ischemic injury (with muscone) Up-regulation mdpi.com
ZO-1, ZO-2, Occludin Cerebral ischemia-reperfusion (with astragaloside IV and Panax notoginseng saponins) Inhibited decrease/Up-regulation bvsalud.org

In addition to modulating paracellular pathways, this compound is thought to enhance transcellular transport through a process called pinocytosis. nih.gov Pinocytosis, or "cell drinking," is a form of endocytosis where the cell membrane engulfs small particles and fluids, forming vesicles that can transport substances across the cell. amegroups.org Research suggests that borneol may increase the number and volume of pinocytotic vesicles in brain capillary endothelial cells. amegroups.orgusdbiology.com This enhanced pinocytosis provides another route for drugs to bypass the tight junctions and enter the brain parenchyma. frontiersin.orgresearchgate.net The effect of borneol on pinocytosis is observed to be reversible, disappearing after the removal of borneol. nih.gov

Enhancement of Pinocytosis

Regional Specificity of Brain Distribution

The effect of this compound on BBB permeability and subsequent drug delivery is not uniform throughout the brain. nih.gov Studies have revealed a regional specificity in the distribution of borneol itself and in its enhancement of co-administered drugs. nih.govfrontiersin.org

Pharmacokinetic studies have shown that the concentration of borneol is highest in the cortex, moderate in the hippocampus and hypothalamus, and lowest in the striatum. nih.govresearchgate.netfrontiersin.org This differential distribution directly correlates with its BBB-opening effects. For example, borneol has been shown to significantly increase the delivery of the P-gp substrate rhodamine 123 to the hippocampus and hypothalamus, which is consistent with the observed decrease in Mdr1a, Mdr1b, and Mrp1 expression in these regions. researchgate.netnih.gov This region-specific enhancement has also been observed for other drugs like puerarin (B1673276) in the cortex, kaempferol (B1673270) in the hippocampus, and ligustrazine in the hypothalamus and striatum. nih.gov This suggests that this compound's effects can be targeted to specific brain regions, potentially maximizing therapeutic efficacy for diseases affecting those areas. nih.govnih.gov

Table 3: Regional Brain Distribution of this compound and its Effects

Brain Region Relative this compound Concentration Observed Effects References
Cortex Highest Enhanced delivery of puerarin and edaravone. nih.govfrontiersin.org
Hippocampus Moderate Increased delivery of rhodamine 123; Decreased expression of Mdr1a, Mdr1b, Mrp1; Enhanced delivery of kaempferol. nih.govresearchgate.netnih.gov
Hypothalamus Moderate Increased delivery of rhodamine 123; Decreased expression of Mdr1a, Mdr1b, Mrp1; Enhanced delivery of ligustrazine. nih.govresearchgate.netnih.gov
Striatum Lowest Enhanced delivery of meropenem (B701) and ligustrazine. nih.govfrontiersin.org

Time and Dose-Dependent Effects on Drug Delivery

The influence of this compound on drug delivery to the central nervous system is both time- and dose-dependent. nih.govresearchgate.net Studies have shown that the co-administration of this compound can facilitate the transport of other drugs across the BBB in a manner that varies with the administered dose and the time of administration. nih.gov

For instance, low doses of borneol (15–90 mg/kg) have been found to proportionally increase the plasma and brain concentrations of tetramethylpyrazine phosphate (B84403), especially in the initial period after administration. researchgate.net Conversely, higher doses may not produce the same enhancing effect. nih.govresearchgate.net The optimal timing for the maximum enhancing effect on brain delivery also varies. One study noted that the most significant effect of borneol on the permeation of geniposide (B1671433) into the brain occurred 15 minutes after simultaneous administration. nih.gov

The cellular uptake of drugs in the presence of borneol has also been shown to be time-dependent. In a study with C6 glioma cells, a notable increase in paclitaxel (B517696) accumulation was observed at 1 and 2-hour time points when co-administered with borneol. core.ac.uk Similarly, borneol was found to significantly increase the cellular accumulation of Rhodamine 123 in a time-dependent manner, with increases of approximately 40% and 50% at 240 minutes for 10 µg/mL and 20 µg/mL concentrations, respectively. mdpi.com

Table 1: Time-Dependent Effects of this compound on Drug Delivery

Co-administered Drug Cell Line/Model Borneol Concentration Time Point Observed Effect
Paclitaxel C6 glioma cells 1.0 µg/ml 1 and 2 hours Obvious increase in paclitaxel accumulation. core.ac.uk
Rhodamine 123 in vitro BBB model 10 µg/mL 240 minutes ~40% increase in cellular accumulation. mdpi.com
Rhodamine 123 in vitro BBB model 20 µg/mL 240 minutes ~50% increase in cellular accumulation. mdpi.com

Protection of BBB Structural Integrity Under Pathological Conditions

Under pathological conditions such as ischemic stroke and traumatic brain injury, this compound exhibits a protective effect on the structural integrity of the BBB. nih.govamegroups.org Instead of increasing permeability, it can help restore the barrier's normal function and reduce damage. nih.gov

Furthermore, research indicates that borneol can reduce the expression of matrix metalloproteinase-9 (MMP-9), a key enzyme involved in BBB disruption, in the ischemic brain. amegroups.org By modulating factors like vascular endothelial growth factor (VEGF), borneol helps to preserve the neurovascular unit, reduce infarct size, and improve neurological outcomes. nih.govamegroups.org

Enhancement of Permeation Across Other Biological Barriers

The permeation-enhancing effects of this compound are not limited to the BBB. It has been shown to improve the transport of drugs across various other biological barriers, including mucosal membranes, skin, and the cornea. taylorandfrancis.comnih.gov

Mucosal Membranes (Nasal, Gastrointestinal)

This compound has been investigated for its ability to enhance drug absorption across mucosal surfaces, such as the nasal and gastrointestinal tracts. nih.govtandfonline.com Intranasal delivery is a promising route that avoids the first-pass metabolism in the liver, and borneol has been shown to facilitate the transport of drugs through the nasal mucosa. cuny.edutandfonline.com For instance, it has been found to enhance the transport of geniposide across human nasal epithelial cells by increasing cell membrane fluidity and affecting tight junction integrity. plos.org

In the gastrointestinal tract, borneol can also improve the oral bioavailability of drugs. researchgate.net It is considered more efficient than some conventional permeation enhancers. researchgate.net The mechanism involves altering the lipid bilayer, opening tight junctions, and inhibiting efflux pumps. researchgate.net

Transdermal Permeation

Transdermal drug delivery is another area where this compound has shown significant promise as a penetration enhancer. researchgate.net It can effectively promote the permeation of various drugs through the skin. innovareacademics.in Studies have shown that borneol can enhance the transdermal absorption of drugs like 5-fluorouracil, antipyrine, aspirin, salicylic (B10762653) acid, and ibuprofen. researchgate.netfrontiersin.org

The mechanism of transdermal enhancement involves the disruption and extraction of some intercellular lipids in the stratum corneum, which alters the skin's barrier function. researchgate.netfrontiersin.org At lower concentrations, borneol appears to decrease the thickness of the lipid bilayer through lateral expansion. researchgate.net It has been noted that borneol's enhancing effect is particularly effective for relatively hydrophilic drugs. researchgate.net

Table 2: Transdermal Permeation Enhancement by this compound

Model Drug LogP Value Enhancement Effect
5-Fluorouracil -0.89 Effective permeation promotion. researchgate.net
Antipyrine 0.4 Effective permeation promotion. researchgate.net
Aspirin 1.19 Effective permeation promotion. researchgate.net
Salicylic Acid 2.26 Effective permeation promotion. researchgate.net

Transcorneal Permeation

This compound has been demonstrated to be a safe and effective penetration enhancer for ocular drug administration, improving the transcorneal permeation of both hydrophilic and lipophilic compounds. mdpi.comnih.gov It is particularly effective for hydrophilic drugs. frontiersin.orgmdpi.com The mechanism is thought to involve the loosening of tight junctions in the corneal epithelium, which allows for the paracellular transport of drugs. researchgate.netfrontiersin.org

Studies have shown that borneol can increase the apparent permeability coefficient of various compounds across the cornea. For example, a 0.2% borneol solution significantly increased the permeability of rhodamine B, sodium-fluorescein, and FITC-dextrans of 4 kDa. nih.gov It has been shown to be effective for hydrophilic compounds with a molecular weight of up to 4 kDa. nih.gov

Synergistic Effects in Combination Therapies

This compound has been shown to exhibit synergistic effects when used in combination with other therapeutic agents, particularly in the context of cancer treatment. saudijournals.com It can enhance the efficacy of chemotherapy drugs and help to overcome multidrug resistance. mdpi.com

For example, borneol has been reported to enhance the anticancer effects of doxorubicin (B1662922), cisplatin (B142131), and paclitaxel. saudijournals.com In human glioma cells, natural borneol was found to sensitize the cells to cisplatin-induced apoptosis. waocp.org The combination of borneol and paclitaxel has been shown to reverse multidrug resistance in ovarian cancer cells. mdpi.com These synergistic effects are often attributed to borneol's ability to increase intracellular drug accumulation by inhibiting efflux pumps like P-glycoprotein and enhancing apoptosis through various signaling pathways. saudijournals.com

Nanolization of borneol has also been shown to produce stronger chemosensitization effects with gefitinib (B1684475) in non-small cell lung cancer cells, enhancing the anticancer ability of the drug. acs.org

Table 3: Compound Names Mentioned

Compound Name
This compound
5-Fluorouracil
Antipyrine
Aspirin
Cisplatin
Doxorubicin
FITC-dextrans
Gefitinib
Geniposide
Ibuprofen
Indomethacin
Paclitaxel
Puerarin
Rhodamine B
Salicylic acid
Sodium-fluorescein
Tetramethylpyrazine phosphate
Timolol (B1209231) maleate
P-glycoprotein
Nitric oxide
Matrix metalloproteinase-9
Vascular endothelial growth factor

With Antineoplastic Drugs

This compound has been investigated as an adjuvant in chemotherapy to increase the effectiveness of antineoplastic drugs and overcome multidrug resistance. saudijournals.comcaringsunshine.com Research indicates that borneol can sensitize tumor cells to chemotherapeutic agents. caringsunshine.com

One key mechanism is its ability to increase the permeability of the BBB, which is a major obstacle in treating brain tumors. peerj.com For instance, borneol has been shown to enhance the delivery of doxorubicin and paclitaxel to glioma cells. frontiersin.orgcolby.edu Studies have demonstrated that borneol can increase the cytotoxicity of doxorubicin in lung adenocarcinoma cells. thno.org It has also been found to enhance the anti-tumor effects of cisplatin. peerj.com

In preclinical models, borneol has been shown to improve the therapeutic efficacy of temozolomide (B1682018) in glioma cells by promoting the autophagic degradation of hypoxia-inducible factor-1α (HIF-1α). peerj.com Furthermore, borneol has been found to enhance the intracellular uptake of doxorubicin and potentiate doxorubicin-mediated DNA damage, leading to cell cycle arrest and inhibition of tumor cell growth. peerj.com

Lipid-albumin nanoassemblies co-loaded with borneol and paclitaxel have demonstrated the ability to reverse multidrug resistance in C6 glioma cells. frontiersin.org Similarly, borneol-modified nanomicelles loaded with doxorubicin have shown improved outcomes in glioblastoma therapy by facilitating the brain entry of the drug. nih.gov Another approach involves combining borneol with CGKRK peptide-modified paclitaxel self-assembled nanoparticles, which has been shown to enhance BBB penetration and improve anti-glioma efficacy in animal models. nih.gov The co-administration of borneol with 9-nitrocamptothecin encapsulated in small-sized (50-100 nm) PLGA nanoparticles significantly improved the oral bioavailability of the anticancer drug. tandfonline.comtandfonline.com

Table 1: Effect of this compound on Antineoplastic Drug Delivery

Antineoplastic Drug Delivery System/Model Observed Effect
Doxorubicin Glioma-targeting delivery system (FA-BO-PAMAM/DOX) Increased BBB permeability, prolonged half-life, increased focal accumulation and bioavailability, augmented anti-tumor efficacy. nih.govtandfonline.com
Paclitaxel Lipid-protein nanocomplex (BP-liprosome) Longer release profile, higher accumulation in focal brain tumor lesions, robust anti-tumor efficacy. tandfonline.com
Cisplatin In vivo mouse model Maintained high concentrations in the brain for a longer duration. frontiersin.org
Doxorubicin Borneol-modified DSPE-PEG2000 (DOX-BO-PMs) Inhibited tumor metastasis to the lungs and liver. frontiersin.org
Paclitaxel Lipid-albumin nanoassemblies (BOR/PTX LANs) Enhanced cytotoxicity and reversed multidrug resistance in C6 glioma cells. frontiersin.org
Temozolomide C6 glioma and U251 human glioma cells Increased cytotoxicity and autophagy levels. peerj.com
9-Nitrocamptothecin PLGA nanoparticles (50-100 nm) Significantly improved oral bioavailability. tandfonline.com

With Neuroprotective Agents

The lipophilic nature and low molecular weight of this compound allow it to easily cross the blood-brain barrier (BBB), making it an effective agent for enhancing the delivery of neuroprotective drugs to the central nervous system (CNS). scholarsresearchlibrary.comfrontiersin.orgfrontiersin.org Its "orifice-opening" effect, as described in Traditional Chinese Medicine, is largely attributed to its ability to transiently and reversibly increase BBB permeability. tandfonline.comnih.gov

Studies have shown that systemic co-administration of borneol significantly increases the brain concentration and bioavailability of various neuroprotective agents. For example, it has been found to enhance the brain delivery of:

Puerarin: Borneol increases the distribution of puerarin in the brain in a dose-dependent manner. frontiersin.orgresearchgate.net

Gastrodin: Co-administration with borneol leads to increased brain bioavailability of gastrodigenin, the active metabolite of gastrodin. nih.govfrontiersin.org

Kaempferol: Borneol promotes the accumulation of kaempferol in the hippocampus. frontiersin.orgcuny.edu

Nimodipine (B1678889): Borneol enhances the transport of nimodipine into the brain. nih.govfrontiersin.org

Tetramethylpyrazine (TMP): Borneol acts as an effective adjuvant for delivering TMP to the brain, improving its bioavailability and blood concentration. frontiersin.orgresearchgate.net

Ferulic acid: Combined with borneol, it suppresses the abnormal increase in BBB permeability caused by cerebral ischemia. nih.gov

The mechanism behind this enhanced delivery is multifaceted. Borneol can modulate the function of efflux transporters like P-glycoprotein (P-gp), inhibit their activity, and down-regulate their expression, thereby reducing the efflux of drugs from the brain. frontiersin.org It also affects the tight junction proteins of the BBB, temporarily loosening them to allow paracellular transport. nih.govtandfonline.com Furthermore, borneol may influence vasodilatory neurotransmitters, contributing to its effect on BBB permeability. nih.gov

Table 2: Impact of this compound on the Bioavailability of Neuroprotective Agents in the Brain

Neuroprotective Agent Key Finding
Puerarin Borneol dose-dependently improves the distribution of puerarin in the brain. frontiersin.orgresearchgate.net
Gastrodin Co-administration with borneol increases the brain bioavailability of its active metabolite, gastrodigenin. nih.govfrontiersin.org
Kaempferol Borneol enhances the accumulation of kaempferol in the hippocampus. frontiersin.orgcuny.edu
Nimodipine Borneol facilitates the transport of nimodipine across the blood-brain barrier. nih.govfrontiersin.org
Tetramethylpyrazine Borneol significantly increases the brain concentration and bioavailability of tetramethylpyrazine. frontiersin.orgresearchgate.net
Ferulic Acid In combination with borneol, it mitigates the increased blood-brain barrier permeability associated with cerebral ischemia. nih.gov

With Antibiotics

The ability of this compound to enhance the permeability of biological barriers extends to improving the delivery of antibiotics. scholarsresearchlibrary.com This is particularly relevant for treating infections in areas protected by tight barriers, such as the central nervous system. Research has shown that borneol can increase the brain concentration of antibiotics like rifampicin (B610482) and meropenem. nih.govcuny.eduresearchgate.net

The mechanism of action is believed to involve the transient opening of the blood-brain barrier. nih.gov For instance, studies have demonstrated that borneol can facilitate the transport of vancomycin (B549263) across the BBB. It is also suggested that borneol can inhibit the function of efflux pumps like P-glycoprotein, which are responsible for transporting certain drugs out of the brain, thereby increasing the intracellular concentration of the antibiotic. frontiersin.orgnih.gov

With Other Traditional Chinese Medicine Components

In Traditional Chinese Medicine (TCM), this compound is often used as a "messenger" or "guide" drug, believed to direct other herbal components to their target organs, particularly the upper body and the brain. frontiersin.org This traditional concept is supported by modern research demonstrating borneol's ability to enhance the bioavailability and brain distribution of various TCM constituents. researchgate.net

Studies have shown that co-administration of borneol increases the brain concentration (Cmax) and the area under the curve (AUC) of several TCM components, indicating enhanced transport and bioavailability. nih.govresearchgate.net For example, borneol has been shown to improve the brain delivery of tetramethylpyrazine (ligustrazine) and geniposide. nih.gov The brain bioavailability of geniposide was found to be approximately five times greater when administered intranasally with borneol compared to intragastric co-administration. nih.gov

The enhancing effect of borneol is often region-specific within the brain. For instance, when combined with geniposide, borneol significantly improved its accumulation in the hippocampus and hypothalamus. cuny.edu A similar region-specific enhancement was observed for puerarin in the cortex and ligustrazine in the hypothalamus and striatum. cuny.edu This specificity may be linked to the distribution of borneol itself within different brain regions. cuny.edu

The mechanisms underlying this enhancement are thought to involve the modulation of the blood-brain barrier (BBB). Borneol can reversibly open the BBB, in part by affecting tight junction proteins and inhibiting the function of efflux transporters like P-glycoprotein. nih.govtandfonline.com For example, studies with puerarin and tetramethylpyrazine showed that borneol could decrease the expression of the tight junction protein ZO-1 while increasing the expression of adenosine (B11128) receptors, which are involved in regulating BBB permeability. tandfonline.comnih.gov

Table 3: Enhanced Brain Delivery of TCM Components with this compound

TCM Component Route of Administration Observed Enhancement Reference(s)
Tetramethylpyrazine Systemic 26–197% increase in brain Cmax and AUC. nih.govresearchgate.net
Geniposide Intranasal ~5-fold greater brain bioavailability compared to intragastric administration. nih.gov
Geniposide Systemic Increased accumulation in the hippocampus and hypothalamus. cuny.edu
Puerarin Systemic Region-specific enhancement in the cortex. cuny.edu
Ligustrazine Systemic Region-specific enhancement in the hypothalamus and striatum. cuny.edu

Development of this compound Modified Drug Delivery Systems

The unique properties of this compound, particularly its ability to enhance drug penetration across biological barriers, have led to its incorporation into various advanced drug delivery systems. nih.govmdpi.com These modified systems aim to improve the therapeutic efficacy of drugs by increasing their bioavailability, targeting specific sites, and overcoming challenges like multidrug resistance. nih.govmdpi.com

Nanocarriers (Nanoparticles, Nanoemulsions, Liposomes)

This compound has been successfully integrated into several types of nanocarriers, including nanoparticles, nanoemulsions, and liposomes, to enhance drug delivery. nih.gov These borneol-modified nanocarriers leverage both the targeting capabilities of nanotechnology and the penetration-enhancing effects of borneol. nih.gov

Nanoparticles: Borneol-modified nanoparticles have been developed to improve the delivery of various drugs. For example, solid lipid nanoparticles (SLNs) modified with borneol significantly increased the brain distribution of ganciclovir (B1264) compared to a standard ganciclovir injection or unmodified SLNs. tandfonline.com In another study, a brain glioma-targeting delivery system was created using a polyamidoamine (PAMAM) dendrimer modified with both borneol and folic acid to deliver doxorubicin (FA-BO-PAMAM/DOX). nih.govtandfonline.com The borneol modification boosted BBB permeability, increased the bioavailability of doxorubicin, and enhanced its anti-tumor effect. nih.govtandfonline.com

Nanoemulsions: Microemulsion-based transdermal systems incorporating borneol have been shown to enhance the absorption and brain distribution of tetramethylpyrazine. frontiersin.org

Liposomes: Liposomes have also been modified with borneol to improve drug delivery. A lipid-protein nanocomplex co-encapsulating borneol and paclitaxel, termed BP-liprosome, demonstrated a longer release profile and higher accumulation in brain tumor lesions compared to liposomes without borneol. tandfonline.com This formulation resulted in a significantly higher anti-tumor efficacy. tandfonline.com

Table 4: Examples of this compound Modified Nanocarriers

Nanocarrier Type Drug Key Findings
Solid Lipid Nanoparticles (SLNs) Ganciclovir Significantly increased brain distribution. tandfonline.com
PAMAM Dendrimer Doxorubicin Boosted BBB permeability, increased bioavailability, and enhanced anti-tumor efficacy. nih.govtandfonline.com
Microemulsion Tetramethylpyrazine Enhanced transdermal absorption and brain distribution. frontiersin.org
Liposome (BP-liprosome) Paclitaxel Longer release, higher accumulation in brain tumors, and greater anti-tumor efficacy. tandfonline.com

Hydrogels for Biomedical Applications

While extensive research has focused on borneol's role in nanocarriers for systemic drug delivery, its application in hydrogel formulations for biomedical purposes is an emerging area. Hydrogels are three-dimensional, water-swollen polymer networks that can be used for a variety of biomedical applications, including wound healing and controlled drug release.

Borneol's known anti-inflammatory, analgesic, and antimicrobial properties make it a promising candidate for incorporation into hydrogels designed for topical or localized applications. researchgate.net For instance, its traditional use in treating skin conditions and promoting tissue regeneration suggests potential benefits in wound-healing hydrogel formulations. researchgate.net The ability of borneol to enhance the permeation of other drugs could also be leveraged in hydrogel systems to improve the local delivery of therapeutic agents through the skin or other tissues. taylorandfrancis.com

Polymer Coatings with Enhanced Permeation

The incorporation of this compound into polymer coatings represents a strategic approach to improving the delivery of therapeutic agents through biological membranes. Polymeric coatings can be designed to provide controlled or sustained release of a drug, and the inclusion of a permeation enhancer like this compound within the polymer matrix can significantly increase the transport of the released drug into target tissues. This strategy has been explored in various applications, from ocular drug delivery systems to transdermal patches. The polymer serves as a stable reservoir for both the drug and the enhancer, releasing them in proximity to the biological barrier to be crossed.

Research has demonstrated the efficacy of this compound in polymer-based systems. For instance, studies on nanoparticles formulated with the biodegradable polymer poly(lactic-co-glycolic acid) (PLGA) have shown that the presence of borneol can substantially increase the oral bioavailability of an encapsulated drug. researchgate.nettandfonline.com The mechanism is thought to involve borneol's ability to enhance transport across the intestinal epithelium, particularly for smaller nanoparticles. researchgate.nettandfonline.com

In the field of ocular drug delivery, this compound has been integrated into polymeric coatings for contact lenses. core.ac.uk A study involving electrospun timolol maleate-loaded polymeric nanofibers for contact lens coatings found that formulations containing borneol exhibited the most promising results for sustained release. core.ac.uk Specifically, the nanofibers with borneol released approximately 20% more of the drug compared to fibers without any permeation enhancer. core.ac.uk Thermal analysis of these nanofibers confirmed that the drug was molecularly distributed in an amorphous state throughout the polymer matrix. core.ac.uk The enhancement mechanism in the cornea is suggested to be the loosening of tight junctions between epithelial cells, which facilitates the passage of hydrophilic drugs through the paracellular route. frontiersin.org Another application in ophthalmology is the use of a soluble borneol-based antibacterial coating on keratoprosthesis surfaces, fabricated using electrospinning technology. tandfonline.com This system demonstrated a 100% release ratio of borneol within 125 minutes. tandfonline.com

The fundamental mechanism by which this compound enhances permeation from a polymer coating relates to its interaction with the lipid bilayers of cellular membranes, such as the stratum corneum of the skin or the corneal epithelium. mdpi.commdpi.comnih.gov Upon release from the polymer matrix, borneol molecules interact with the lipid components of the cells. nih.gov This interaction can disrupt the highly ordered structure of the lipid alkyl chains, making the membrane more fluid and permeable. mdpi.comacs.org Molecular dynamics simulations have indicated that borneol can induce the formation of transient pores in the lipid bilayer and increase the diffusion coefficient of co-administered drugs. mdpi.com This multi-faceted mechanism, which includes both the disruption of the membrane bilayer and an increase in drug diffusivity, contributes to its effectiveness as a permeation enhancer when delivered from a polymer coating. mdpi.com

Advanced systems have been developed where borneol is not just physically mixed into the polymer but is an integral part of the polymer structure itself. For example, ROS-responsive, borneol-based amphiphilic polymeric nanoparticles have been constructed where borneol serves as a brain-targeting ligand and a component of the hydrophobic core. nih.gov This sophisticated design allows for highly targeted delivery and response to specific physiological cues. nih.gov

The following table summarizes key research findings on polymer systems incorporating this compound for enhanced permeation and delivery.

Polymer SystemDrug / Active AgentKey Findings
Electrospun Polymeric Contact Lens CoatingTimolol maleateBorneol-containing nanofibers showed the most promising sustained release profile, releasing 20% more drug compared to enhancer-free fibers. core.ac.uk
Electrospun PVP Coating on KeratoprosthesisBorneolThe coating provided a 100% release ratio of borneol within 125 minutes and exhibited surface antibacterial properties. tandfonline.com
PLGA Nanoparticles (50-100 nm)9-nitrocamptothecinCo-administration with borneol significantly enhanced the oral bioavailability of the encapsulated drug. researchgate.nettandfonline.com The relative bioavailability of the nanoparticles with borneol was 150% compared to the same nanoparticles without borneol. frontiersin.org
Borneol-based Amphiphilic Polymeric MicellesBAPTA-AMThe nanoformulation, with borneol as part of the polymer structure, achieved high brain biodistribution (12.7% of the injected dose per gram after 3 hours). nih.gov
Chitosan-based Layer-by-Layer CoatingBorneol DerivativesA novel bactericidal material was developed by grafting borneol derivatives onto glycol chitosan, demonstrating the versatility of borneol in functional polymer coatings. mdpi.com The modification aimed to leverage borneol's stereochemistry for antimicrobial properties. mdpi.com

Synthesis and Derivatization in Research

Synthetic Routes and Enantioselective Synthesis

(+)-Borneol can be synthesized through several routes, with the reduction of camphor (B46023) being a common method. wikipedia.orgscentspiracy.com The Meerwein-Ponndorf-Verley reduction of camphor produces borneol, and when starting with (+)-camphor, the products are this compound and (-)-isoborneol. wikipedia.org Another approach involves the reduction of camphor with sodium borohydride, which primarily yields the diastereomer isoborneol (B83184). wikipedia.orgwpmucdn.com Industrial synthesis often starts from α-pinene or involves the chemical transformation of camphor and turpentine (B1165885) oil. scentspiracy.comfrontiersin.org

Biosynthetically, this compound is produced from geranyl pyrophosphate (GPP). researchgate.net An enzyme, (+)-bornyl diphosphate (B83284) synthase, catalyzes the conversion of GPP to (+)-bornyl diphosphate, which is then hydrolyzed to this compound. wikipedia.org

Enantioselective synthesis is crucial as different stereoisomers can exhibit distinct biological activities. patsnap.com The stereospecificity of borneol dehydrogenases, enzymes that oxidize borneol to camphor, has been studied to develop enzymatic routes for separating borneol enantiomers. nih.gov While some borneol dehydrogenases from plants and bacteria lack significant enantiospecificity, researchers have identified highly specific borneol-type dehydrogenases that can facilitate the kinetic resolution of borneol and isoborneol. nih.gov

Synthesis of Novel Borneol Derivatives

To explore and enhance the biological activities of borneol, researchers have synthesized a variety of derivatives. rsc.orgnih.gov The primary approach involves the preparation of different borneol esters. rsc.orgnih.gov

A significant area of research has focused on the synthesis of ester derivatives of borneol and the evaluation of their structure-activity relationships (SAR). rsc.orgnih.gov These esters have been investigated for various biological activities, including anti-inflammatory, antimicrobial, and antiviral properties. researchgate.netresearchgate.net

The general synthesis of these ester derivatives often involves the reaction of borneol with various acid chlorides or carboxylic acids. nih.govresearchgate.net For instance, bornyl NSAID esters have been synthesized from non-steroidal anti-inflammatory drugs like naproxen (B1676952) and ketoprofen (B1673614). eurekaselect.com These derivatives demonstrated increased transdermal permeation compared to the parent drugs while retaining their inhibitory activity against cyclooxygenase (COX) enzymes. eurekaselect.com

SAR studies have revealed key insights. For example, in a series of cinnamic acid derivatives, the presence of ortho-dihydroxy groups on the aromatic ring combined with a lipophilic residue was found to be important for optimal binding to human neutrophil elastase. ingentaconnect.com In another study of caffeic acid bornyl ester derivatives, the bornyl moiety was identified as crucial for antileishmanial activity. mdpi.com The activity was preserved when borneol was substituted with other bulky groups like thymol (B1683141) or menthol. mdpi.com Lipophilicity has also been identified as a key factor influencing the larvicidal activity of (-)-borneol (B1667373) esters. nih.gov

Table 1: Examples of this compound Ester Derivatives and their Reported Activities

Derivative NameParent CompoundReported Biological Activity
Bornyl caffeateCaffeic acidInhibition of human neutrophil elastase ingentaconnect.com
Bornyl naproxen esterNaproxenAnti-inflammatory, enhanced transdermal permeation eurekaselect.com
Bornyl ketoprofen esterKetoprofenAnti-inflammatory, enhanced transdermal permeation eurekaselect.com
Bornyl 3,4-dimethoxybenzoate3,4-dimethoxybenzoic acidAntibacterial and antifungal aminer.cn
(-)-Bornyl chloroacetateChloroacetic acidLarvicidal against Aedes aegypti nih.gov

The introduction of nitrogen-containing heterocyclic fragments into the borneol structure has been a successful strategy for developing new biologically active compounds. rsc.orgnih.gov These derivatives are typically synthesized by first preparing a haloacyl ester of borneol, which then undergoes a nucleophilic substitution reaction with a nitrogen-containing heterocycle like morpholine (B109124), piperazine, or piperidine. rsc.orgnih.govmdpi.com

These derivatives have shown significant potential as antiviral agents. rsc.orgnih.gov For instance, a series of heterocyclic derivatives of (-)-borneol were synthesized and tested against the influenza A virus. nih.gov Compounds containing a morpholine fragment were found to be the most potent inhibitors. rsc.orgnih.gov Further studies have explored these derivatives as inhibitors of other viruses, including the Marburg virus and respiratory syncytial virus (RSV). mdpi.comscispace.com In the case of RSV, (-)-borneol esters containing a morpholine moiety showed high activity, and derivatives with methyl groups on the nitrogen atom of an alicyclic substituent were also found to be potent. nih.gov

Table 2: Examples of Nitrogen-Containing Heterocyclic Derivatives of Borneol and their Antiviral Activity

Heterocyclic MoietyLinkerTarget VirusKey Findings
MorpholineAcetylInfluenza A (H1N1)High antiviral activity and selectivity rsc.orgnih.gov
1-MethylpiperazineAcetylInfluenza A (H1N1)Moderate antiviral activity rsc.orgrsc.org
MethylpiperidineNot specifiedMarburg virusHigh virus-specific inhibitory activity scispace.com
MorpholinePropanoylRespiratory Syncytial Virus (RSV)High activity and low toxicity nih.gov
N,N-DimethylaminePropanoylRespiratory Syncytial Virus (RSV)Most potent in its series with high selectivity nih.gov

Ester Derivatives and their Structure-Activity Relationships (SAR)

Impact of Stereochemistry on Biological Activity

The stereochemistry of borneol and its derivatives plays a critical role in their biological activity. rsc.orgresearchgate.net The two enantiomers, this compound and (-)-borneol, can exhibit different pharmacological and pharmacokinetic properties. patsnap.commdpi.com

For instance, studies on the GABAergic system have shown that both enantiomers of borneol act as positive modulators of GABAᴀ receptors, though their potencies can differ. rsc.orgbiomol.com The neuroprotective effects of D-borneol against glutamate-induced injury have been linked to the activation of GABAᴀ receptors. frontiersin.org

The importance of stereochemistry is also evident in the antiviral activity of borneol derivatives. In a study on influenza virus inhibitors, two optical isomers of a borneol derivative with a short linker showed a tenfold difference in their IC₅₀ values, highlighting the critical significance of stereochemistry for antiviral activity. rsc.org However, for derivatives with a longer linker, the stereochemistry did not appear to be as important for activity. rsc.org

Furthermore, the chiral stereochemical structure of borneol is thought to contribute to its anti-adhesion mechanism against bacteria by hindering bacterial surface recognition. acs.orgresearchgate.net Polymers based on borneol have demonstrated superior antibacterial adhesion properties attributed to the specific stereochemistry on the material's surface. researchgate.net

Analytical Methodologies for + Borneol and Its Metabolites

Chromatographic Techniques (GC-MS, HPLC)

Chromatographic methods are the cornerstone for the separation and analysis of (+)-borneol and its related compounds from complex biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds like borneol. oup.comnih.gov It combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry. In GC, the sample is vaporized and passed through a capillary column, where individual components are separated based on their boiling points and interactions with the stationary phase. nih.gov The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound. researchgate.net

GC-MS has been successfully applied for the simultaneous determination of borneol and its primary metabolite, camphor (B46023), in plasma samples. researchgate.netnih.gov This methodology is essential for pharmacokinetic studies, allowing researchers to track the absorption, distribution, metabolism, and excretion of borneol over time. nih.gov For instance, a validated GC-MS method was developed to quantify natural borneol (NB) and camphor in rat plasma, utilizing a single liquid-liquid extraction for sample preparation and selected ion monitoring (SIM) for detection. researchgate.netnih.gov The mass-to-charge ratios (m/z) of 95 for both borneol and camphor were used for quantification. researchgate.net Furthermore, GC-MS/MS, a tandem mass spectrometry technique, offers even greater sensitivity and specificity for quantifying borneol and other compounds in complex biological samples. sci-hub.se

Several studies have detailed the specific conditions for GC analysis of borneol. Typical methods involve using a capillary column like an HP-5MS or Rtx-5MS. researchgate.netnih.govnih.gov The oven temperature is programmed to increase gradually to ensure optimal separation of the analytes. nih.gov For example, one method started at an initial temperature of 105°C, held for 8 minutes, then ramped up to 185°C. nih.gov

High-Performance Liquid Chromatography (HPLC) is another key chromatographic technique, though its application to borneol is less direct than GC due to borneol's volatility and lack of a strong UV chromophore. google.com However, HPLC methods have been developed, often employing a differential refractive index detector or derivatization to enable detection. google.com HPLC is particularly useful for analyzing less volatile metabolites or for simultaneous analysis of borneol with other non-volatile compounds in a formulation. nih.govmdpi.com One patented HPLC method describes the simultaneous determination of borneol, camphor, and isoborneol (B83184) using a C18 column and a mobile phase consisting of acetonitrile (B52724) and a phosphoric acid solution. google.com

The table below summarizes typical parameters used in chromatographic analyses of borneol.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Column HP-5MS, Rtx-5MS, Techcomp TM-1701 nih.govresearchgate.netnih.govnih.govC18 column google.com
Detector Mass Spectrometer (MS), Flame Ionization Detector (FID) researchgate.netnih.govDifferential Refractive Index Detector google.com
Mobile Phase/Carrier Gas Helium, Nitrogen nih.govnih.govAcetonitrile/Phosphoric acid solution, Methanol (B129727)/Phosphoric acid solution google.com
Sample Preparation Liquid-liquid extraction with solvents like ethyl acetate (B1210297) or n-hexane oup.comresearchgate.netDissolution in a suitable solvent like methanol google.com
Application Pharmacokinetic studies, metabolite identification, quantification in biological matrices nih.govnih.govSimultaneous analysis with other compounds, quality control nih.govgoogle.com

Spectroscopic Methods (Infrared, NMR)

Spectroscopic techniques provide valuable information about the molecular structure and functional groups of this compound.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. When a compound is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule. For borneol, the IR spectrum will show a prominent broad peak corresponding to the hydroxyl (-OH) group, a key functional group. scribd.com The presence of this peak helps to confirm the identity of borneol. thermofisher.comthermofisher.com Fourier Transform Infrared (FTIR) spectroscopy is a modern version of this technique that provides higher resolution and sensitivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the detailed structure of a molecule. ¹H NMR (proton NMR) and ¹³C NMR (carbon NMR) are the most common types. The ¹H NMR spectrum of borneol provides information about the different types of protons in the molecule and their chemical environment. magritek.com For example, the proton attached to the carbon bearing the hydroxyl group gives a characteristic signal at a specific chemical shift (ppm value). scribd.commagritek.com In one study, the diagnostic signal for borneol in a mixture was observed as a multiplet at 4.0 ppm. magritek.commagritek.com NMR can also be used to determine the ratio of borneol to its isomer, isoborneol, in a mixture without needing to physically separate them first. magritek.com

The following table highlights the key information obtained from spectroscopic analysis of borneol.

Spectroscopic MethodInformation ProvidedKey Features for this compound
Infrared (IR) Spectroscopy Identification of functional groups Broad absorption band for the hydroxyl (-OH) group scribd.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed molecular structure, stereochemistry, and purity Characteristic chemical shifts for specific protons, enabling differentiation from isomers like isoborneol magritek.com

Optical Rotation Analysis

Optical rotation is a critical analytical technique for distinguishing between the different stereoisomers of borneol, specifically this compound and (-)-borneol (B1667373). These enantiomers are non-superimposable mirror images of each other and will rotate the plane of polarized light in equal but opposite directions.

A polarimeter is used to measure the specific rotation ([α]) of a chiral compound. The specific rotation is a physical constant for a pure enantiomer under defined conditions (e.g., temperature, wavelength of light, solvent, and concentration). For (-)-borneol, the specific optical rotation is typically reported as being between -34.7° and -37.7° when measured at 20°C using the sodium D-line (589 nm) with a concentration of 5 g/100 mL in ethanol. avantorsciences.com Other sources report values around -35.3°. mpbio.comsigmaaldrich.com Consequently, this compound will have a specific rotation of the same magnitude but with a positive sign. This analysis is fundamental for confirming the enantiomeric identity and purity of a borneol sample. thermofisher.com

Bioanalytical Methods for Pharmacokinetic Studies

Bioanalytical methods are essential for measuring the concentration of this compound and its metabolites in biological fluids like plasma and tissues, which is a prerequisite for conducting pharmacokinetic studies. tandfonline.com These studies investigate how the body processes the compound over time.

As mentioned previously, GC-MS is the predominant technique for these studies due to its high sensitivity and specificity. researchgate.netnih.gov The development of a robust bioanalytical method involves several key steps:

Sample Preparation: This is a critical step to remove interfering substances from the biological matrix. Liquid-liquid extraction is a common method, where a solvent like ethyl acetate or n-hexane is used to selectively extract borneol and its metabolites from the plasma. oup.comresearchgate.net An internal standard, a compound with similar chemical properties to the analyte but not present in the sample, is often added at the beginning of the extraction process to account for any loss during sample preparation. nih.gov

Method Validation: The analytical method must be rigorously validated to ensure its reliability. Validation parameters include linearity (the range over which the response is proportional to the concentration), accuracy (how close the measured value is to the true value), precision (the reproducibility of the measurement), and recovery (the efficiency of the extraction process). nih.govnih.gov For example, one GC-FID method demonstrated linearity in the range of 0.11–84.24 μg/ml for borneol in plasma, with recoveries in the range of 85%–115%. nih.gov

Application to Pharmacokinetic Studies: Once validated, the method can be used to analyze samples collected at various time points after administration of borneol. nih.gov The resulting concentration-time data is then used to calculate key pharmacokinetic parameters such as the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), and the area under the concentration-time curve (AUC). nih.govnih.gov

Studies have successfully used these methods to compare the pharmacokinetics of borneol following different administration routes (e.g., oral, intravenous, intranasal) and to investigate the effects of borneol on the pharmacokinetics of other co-administered drugs. nih.govspandidos-publications.com For instance, a sensitive GC-MS method was developed for the simultaneous determination of borneol and its metabolite camphor in rat plasma, which was then applied to a pharmacokinetic study after oral administration. nih.gov Research has also developed methods with very low limits of quantification, such as 0.98 nmol/L for borneol, isoborneol, and camphor in plasma, which is significantly more sensitive than previously reported assays. researchgate.net

The table below outlines the key aspects of bioanalytical methods for borneol.

AspectDescriptionExample
Primary Technique Gas Chromatography-Mass Spectrometry (GC-MS)Simultaneous determination of borneol and camphor in rat plasma nih.gov
Sample Preparation Liquid-liquid extractionUse of ethyl acetate or n-hexane to extract analytes from plasma oup.comresearchgate.net
Validation Parameters Linearity, accuracy, precision, recovery, limit of quantification (LOQ)Linearity range of 10.0–5000 ng/mL for borneol with a LOQ of 10 ng/mL sci-hub.se
Pharmacokinetic Parameters Cmax, Tmax, AUCComparison of these parameters after oral, intravenous, and intranasal administration nih.gov

Ecological and Environmental Role of + Borneol

Role in Plant Defense Mechanisms

Plants synthesize a variety of secondary metabolites, including terpenoids like (+)-borneol, which are not essential for growth and development but are crucial for survival in their environment. researchgate.net These compounds form a primary line of defense against a wide array of threats. researchgate.netresearchgate.net

This compound is a component of the essential oils of numerous plant species, where it contributes to the plant's defense against pathogens and herbivores. ontosight.airoyalqueenseeds.com Its presence in plants like the camphor (B46023) tree, rosemary, and various members of the sage family is part of their natural defense strategy. royalqueenseeds.comlemonimport.comjscimedcentral.com The compound can deter feeding by insects and inhibit the growth of pathogenic fungi and bacteria. researchgate.netontosight.ai

Research has shown that volatile organic compounds, including borneol, can induce defense-related gene expression in neighboring plants. tandfonline.com For instance, exposure to borneol has been observed to affect root growth in Arabidopsis thaliana seedlings, suggesting a role in plant-plant signaling and potentially in allelopathic interactions, where one plant inhibits the growth of another. ontosight.aitandfonline.com Studies on Arabidopsis have demonstrated that the plant responds differently to the stereoisomers of borneol, indicating a specific recognition mechanism. tandfonline.com Furthermore, in response to environmental stressors like a petroleum spill, the metabolism of terpenes, including borneol, can be altered in plants such as Suaeda salsa, highlighting their role in stress response. ontosight.ai

The following table summarizes the defensive functions of this compound in various plant species.

Plant SpeciesDefensive Role of this compound
Arabidopsis thalianaAffects root growth, suggesting a role in plant-plant signaling and allelopathy. tandfonline.com
Camphor tree (Cinnamomum camphora)Contributes to the tree's natural defense against insects and pathogens. royalqueenseeds.comlemonimport.com
Rosemary (Rosmarinus officinalis)Component of essential oil with repellent activity against insects. jscimedcentral.com
Sage (Salvia spp.)Part of the plant's chemical defense against herbivores and pathogens. royalqueenseeds.combiorxiv.org
Blumea balsamiferaThe primary source for natural (-)-borneol (B1667373), used for its medicinal and defensive properties. weebly.comfrontiersin.org

Interactions with Insects and Other Organisms

The ecological role of this compound extends beyond plant defense to intricate interactions with insects and other organisms. The same compound that repels herbivores can act as an attractant for other insects, such as pollinators or natural enemies of herbivores. ontosight.ai

Repellent Activity: this compound is widely recognized for its insect-repellent properties. lemonimport.comforeverest.net It is effective against a broad range of insects, including mosquitoes, ticks, fleas, fungus gnats, booklice, and fire ants. lemonimport.comforeverest.netnih.gov This repellency is mediated through the insect's olfactory system. nih.gov In culicine mosquitoes, such as Aedes aegypti, borneol activates a specific olfactory receptor (OR49), triggering an avoidance response. nih.govresearchgate.net Interestingly, the repellent effect of borneol can be dose-dependent and may vary between different insect species and even between the enantiomers of borneol. jscimedcentral.com For example, in Aedes albopictus, both this compound and (-)-borneol exhibit repellent activity, with this compound showing slightly higher efficacy at certain concentrations. jscimedcentral.com

Attractant Activity: Conversely, this compound can act as an attractant for certain insects. For the tachinid fly Cyzenis albicans, a parasitoid of the winter moth, borneol is a key volatile compound from oak foliage that attracts the fly to its host's habitat. cambridge.org This demonstrates a tritrophic interaction where the plant's volatile compound benefits the natural enemy of a herbivore. Additionally, in some cases, borneol can be a component of insect pheromones. For the shield bug Orsilochides leucoptera, a combination of camphor and borneol functions as a male-produced sex pheromone. researchgate.net

The table below details some of the known interactions of this compound with various insects.

Insect SpeciesType of InteractionDetails
Aedes aegypti (Yellow Fever Mosquito)RepellentActivates the OR49 olfactory receptor, leading to avoidance behavior. nih.govresearchgate.net
Aedes albopictus (Asian Tiger Mosquito)RepellentBoth enantiomers show repellent activity, with this compound being slightly more potent at certain doses. jscimedcentral.com
Culex quinquefasciatus (Southern House Mosquito)RepellentBorneol elicits a repellent response. nih.gov
Anopheles stephensiRepellentBorneol demonstrates repellent properties against this malaria vector. nih.gov
Fungus GnatsRepellentBorneol acts as a broad-acting insect repellent against these pests. nih.gov
Liposcelis bostrychophila (Booklouse)RepellentShows repellency towards this common pest. nih.gov
Fire AntsRepellentBorneol has been identified as a repellent for fire ants. nih.gov
Cyzenis albicans (Tachinid Fly)AttractantAttracted to borneol from oak foliage, its host's habitat. cambridge.org
Orsilochides leucoptera (Shield Bug)Pheromone ComponentCamphor and borneol together act as a male-produced sex pheromone. researchgate.net

Clinical and Preclinical Research Applications

Animal Models of Disease

Preclinical studies utilizing animal models have been instrumental in exploring the therapeutic potential of (+)-Borneol across a spectrum of diseases. These studies provide a foundational understanding of its in vivo effects and mechanisms of action.

In models of neuropathic and chronic inflammatory pain , this compound has demonstrated significant anti-hyperalgesic effects. nih.gov Research in mice suggests that these effects may be mediated by enhancing GABAergic transmission in the spinal cord through the GABAA receptor. nih.gov

The neuroprotective properties of this compound have been extensively studied in the context of ischemic stroke . frontiersin.orgresearchgate.net In various rodent models, including transient global cerebral ischemia and photochemical-mediated cerebral ischemia, borneol has been shown to improve cerebral blood flow and reduce neuronal injury. frontiersin.org Its mechanisms in this context are multifaceted, involving the inhibition of neuronal excitotoxicity, reduction of Ca2+ overload, and antagonism of blood-brain barrier (BBB) injury. frontiersin.org Furthermore, in the later stages of stroke recovery, borneol appears to promote neurogenesis and angiogenesis. frontiersin.orgresearchgate.net A systematic review of preclinical studies confirmed that borneol administration significantly decreases BBB permeability during cerebral ischemic injury, improves neurological function, and reduces the area of cerebral infarction. researchgate.net

In the realm of epilepsy , this compound has shown promise in reducing seizure activity. frontiersin.orgajol.info In mouse models, it has been effective against both pentylenetetrazole (PTZ)-induced and maximal electroshock (MES)-induced seizures. ajol.info The anticonvulsant activity is thought to involve the GABAergic system. ajol.info More recent studies in mouse models of mesial temporal lobe epilepsy (MTLE) indicate that this compound can inhibit neuroinflammation and apoptosis in the hippocampus. frontiersin.org Specifically, it appears to suppress the activation of microglia and the TLR4-NFκB signaling pathway. frontiersin.org Electrophysiological studies in mouse brain slices have further revealed that this compound can suppress high-frequency burst firing of neurons and decrease glutamatergic synaptic transmission. researchgate.net

This compound has also been investigated for its ability to enhance the delivery of other drugs to the central nervous system. It has been shown to increase the brain bioavailability of various compounds, including some classic antiseizure medications like phenobarbital (B1680315) and valproic acid in mouse models. mdpi.com This effect is largely attributed to its ability to transiently open the blood-brain barrier. researchgate.netmdpi.com

Animal models of addiction have also been employed to study borneol's effects. In mice, synthetic (–)-Borneol was evaluated for its impact on morphine addiction and withdrawal, showing potential in these preclinical paradigms. mdpi.com

Furthermore, studies on anxiety in mice have demonstrated the anxiolytic and sedative effects of (–)-Borneol, with evidence suggesting interaction with the GABAA receptor. mdpi.com

Finally, in a traumatic brain injury (TBI) model, borneol treatment was reported to reduce the expression of MMP-9 and increase the expression of tight junction proteins, thereby improving BBB integrity and reducing brain edema. amegroups.org

Interactive Table: Summary of this compound Research in Animal Models

Disease/Condition Animal Model Key Findings
Neuropathic & Inflammatory Pain Mice Alleviated mechanical hyperalgesia, likely via enhanced GABAergic transmission. nih.gov
Ischemic Stroke Rats, Mice Improved cerebral blood flow, reduced neuronal injury, promoted neurogenesis and angiogenesis. frontiersin.orgresearchgate.net
Epilepsy Mice Increased latency to seizures, prevented tonic convulsions, inhibited neuroinflammation. frontiersin.orgajol.info
Drug Delivery Mice Enhanced brain bioavailability of co-administered drugs like phenobarbital and valproic acid. mdpi.com
Morphine Addiction Mice Showed potential in preclinical models of addiction and withdrawal. mdpi.com
Anxiety Mice Demonstrated anxiolytic and sedative effects, likely through GABAA receptor interaction. mdpi.com
Traumatic Brain Injury Rats Reduced brain edema and improved BBB integrity. amegroups.org

In Vitro Studies

In vitro research has been crucial for dissecting the cellular and molecular mechanisms underlying the observed effects of this compound in animal models. These studies often utilize cell cultures and isolated systems to pinpoint specific biological activities.

A significant area of in vitro investigation has been the effect of borneol on the blood-brain barrier (BBB) . Using in vitro BBB models, such as those with brain microvascular endothelial cells (BMECs), studies have shown that borneol can increase the permeability of the BBB. mdpi.com This is achieved, in part, by loosening the tight junctions between endothelial cells and reducing the expression of efflux proteins like P-glycoprotein (P-gp). mdpi.comfrontiersin.org The downregulation of P-gp function by borneol appears to be mediated through the NF-κB signaling pathway. mdpi.com This mechanism enhances the transport of P-gp substrates across the BBB. mdpi.com

The neuroprotective effects of borneol have also been explored in vitro. In primary cortical neurons subjected to oxygen-glucose deprivation/reperfusion (OGD/R), an in vitro model of ischemia, borneol inhibited the activity and expression of inducible nitric oxide synthase (iNOS), thereby reducing the production of harmful nitric oxide. frontiersin.org Furthermore, D-borneol has shown neuroprotective effects against glutamate-induced injury in primary neuronal cultures, an effect consistent with the activation of the GABAA receptor. frontiersin.org

In the context of epilepsy , in vitro studies using kainic acid-induced microglia models have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, and nitric oxide. frontiersin.org It also suppresses the activation of the TLR4-NFκB signaling pathway in these cells. frontiersin.org

The anti-inflammatory properties of borneol have been observed in various in vitro systems. For instance, borneol has been shown to inhibit the chemotaxis of human neutrophils. mdpi.com It also suppressed the expression of pro-inflammatory cytokine mRNA in models of colonic inflammation. mdpi.com

Regarding its potential as an antimicrobial agent , in vitro studies have shown that both enantiomeric forms of borneol exhibit activity against bacteria such as Bacillus cereus, Escherichia coli, and Staphylococcus aureus. mdpi.com

Furthermore, in vitro studies with rat liver microsomes have been used to identify the metabolites of borneol, with camphor (B46023) being the main metabolite. taylorandfrancis.com

Finally, in the context of cancer , natural borneol has been shown to sensitize human glioma cells to cisplatin-induced apoptosis by triggering ROS-mediated oxidative damage and regulating the MAPKs and PI3K/AKT pathways. taylorandfrancis.com

Interactive Table: Summary of In Vitro Research on this compound

Research Area In Vitro Model Key Findings
Blood-Brain Barrier Permeability Brain Microvascular Endothelial Cells (BMECs) Increased permeability by loosening tight junctions and down-regulating P-glycoprotein via NF-κB pathway. mdpi.comfrontiersin.org
Neuroprotection (Ischemia) Primary Cortical Neurons (OGD/R model) Inhibited iNOS activity and expression, protected against glutamate-induced injury. frontiersin.org
Neuroinflammation (Epilepsy) Microglia (Kainic acid-induced) Inhibited pro-inflammatory cytokine and nitric oxide production, suppressed TLR4-NFκB pathway. frontiersin.org
Anti-inflammation Human Neutrophils Inhibited fMLF-induced chemotaxis. mdpi.com
Antimicrobial Activity Bacterial Cultures (B. cereus, E. coli, S. aureus) Exhibited antimicrobial activity. mdpi.com
Cancer (Glioma) Human Glioma Cells Sensitized cells to cisplatin-induced apoptosis. taylorandfrancis.com

Limitations and Future Directions in Clinical Translation

Despite the promising preclinical data, the translation of this compound into clinical practice faces several hurdles. A significant challenge is the limited number of high-quality clinical studies to validate its efficacy and safety in humans. embopress.orgembopress.org While some clinical trials have reported increased CNS concentrations of certain drugs when co-administered with borneol, a lack of sufficient evidence and a clear understanding of its mechanisms in humans have restricted its broader clinical application. nih.gov

The dual nature of borneol's effect on the blood-brain barrier—enhancing permeability for drug delivery while also showing protective effects to maintain its integrity under pathological conditions—requires further investigation to be harnessed effectively and safely in a clinical setting. amegroups.orgjefferson.edunih.gov The optimal dosing and timing to achieve the desired effect without causing adverse reactions need to be carefully determined.

Future research should focus on conducting rigorous, well-designed clinical trials to establish the analgesic and neuroprotective efficacy of this compound. embopress.org Further mechanistic studies are needed to fully elucidate its molecular targets and signaling pathways in human cells and tissues. Investigating the potential for synergistic effects when combined with other therapeutic agents for conditions like epilepsy, stroke, and cancer is also a promising avenue. mdpi.comtaylorandfrancis.comnih.gov

The development of novel drug delivery systems, such as borneol-modified nanocarriers, may help overcome some of the challenges related to bioavailability and targeted delivery, potentially enhancing its therapeutic efficacy while minimizing systemic side effects. frontiersin.orgnih.gov However, the low efficiency of nanoparticle delivery to target sites remains a significant obstacle to the clinical translation of such nanomedicines. nih.gov

Q & A

Q. How can researchers reconcile discrepancies between in vitro and in vivo neuroprotective effects of this compound?

  • Methodological Answer : Conduct interspecies pharmacokinetic studies (rodent vs. primate) to assess blood-brain barrier penetration. Use PET imaging with radiolabeled this compound analogs. Pair with transcriptomic profiling of brain tissue to identify off-target effects .

Data Presentation and Analysis Guidelines

  • Tables : Include comparative genomic data (e.g., scaffold N50, gene counts) and orthogonal experiment results (e.g., inclusion efficiency vs. parameters) .
  • Figures : Use THz spectra with PCA loadings, HIF-1α/mTORC1 pathway diagrams, and survival curves from apoptosis assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.